BAY1143572
Description
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
BAY1143572; BAY 1143572; BAY-1143572.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Atuveciclib (BAY1143572) in Cancer Cells
Executive Summary
Atuveciclib (BAY 1143572) is a first-in-class, orally bioavailable, potent, and highly selective small-molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1.[1][2] In numerous cancer types, particularly those addicted to the transcription of short-lived pro-survival proteins, the inhibition of CDK9 presents a promising therapeutic strategy.[3][4] Atuveciclib disrupts the process of transcriptional elongation, leading to the rapid depletion of key oncogenic and anti-apoptotic proteins, such as MYC and MCL-1, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6] This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize Atuveciclib.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of Atuveciclib is the selective inhibition of the kinase activity of CDK9.[1] CDK9 is a critical component of P-TEFb, which plays a pivotal role in the transition from abortive to productive transcriptional elongation.[5]
P-TEFb is recruited to gene promoters where it phosphorylates two key substrates:
-
The C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) , specifically at the serine 2 position (Ser2).[5]
-
Negative Elongation Factors (NELF and DSIF) , causing their dissociation from the transcription complex.
This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing it to proceed with productive elongation of the mRNA transcript. Many cancers are highly dependent on the continuous, high-level transcription of genes encoding proteins with short half-lives that promote cell survival and proliferation, such as the MYC oncogene and the anti-apoptotic factor MCL1.[3][4]
Atuveciclib binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II and negative elongation factors.[1] This action effectively stalls RNAP II at the promoter, leading to a rapid and dramatic decrease in the cellular levels of short-lived mRNA transcripts and their corresponding proteins. The depletion of these critical survival factors triggers programmed cell death (apoptosis) and inhibits cellular proliferation.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of Atuveciclib in cancer cells.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
Atuveciclib: A Deep Dive into its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuveciclib (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] This technical guide provides an in-depth exploration of the cellular target of Atuveciclib, its mechanism of action, and the key experimental data that underpin our understanding of this compound. Detailed protocols for the pivotal experiments are also provided to enable researchers to further investigate its biological activities.
The Primary Cellular Target of Atuveciclib: P-TEFb (CDK9/Cyclin T1)
The primary cellular target of Atuveciclib is the Positive Transcription Elongation Factor b (P-TEFb) , a critical regulator of gene transcription.[3][4] P-TEFb is a heterodimeric protein complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1 .[3][4][5]
The significance of P-TEFb in cancer lies in its role in facilitating the transcription of key proto-oncogenes and anti-apoptotic proteins, such as MYC and MCL1.[6] Overactivity of P-TEFb is a hallmark of several cancers, making it an attractive therapeutic target.[3] Atuveciclib exerts its anti-neoplastic effects by directly binding to and inhibiting the kinase activity of CDK9 within the P-TEFb complex.[3][4]
Mechanism of Action: Inhibition of Transcriptional Elongation
Atuveciclib's mechanism of action is centered on the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II) .[3][4][7] This phosphorylation event, specifically at Serine 2 of the heptapeptide repeats (YSPTSPS) of the CTD, is a crucial step for the transition of RNAP II from a paused state at the promoter to a productive elongation phase of transcription.[5][7]
By inhibiting CDK9, Atuveciclib prevents the phosphorylation of RNAP II, effectively stalling transcriptional elongation.[3][4] This leads to a rapid downregulation of short-lived messenger RNAs (mRNAs) that encode for key survival proteins in cancer cells.[6] The ultimate cellular consequences of this transcriptional blockade are the induction of apoptosis (programmed cell death) and cell cycle arrest , primarily at the G1 phase.[7]
Quantitative Data: Potency and Selectivity
Atuveciclib is characterized by its high potency against CDK9 and its remarkable selectivity over other cyclin-dependent kinases and a broader panel of kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug.
| Target | IC50 (nM) | Reference |
| CDK9/CycT1 | 13 | [1][8] |
| CDK9/CycT1 (h) | 6 | [9] |
| CDK2/CycE (h) | >1000 | |
| CDK3/CycE (h) | 890 | |
| GSK3α | 45 | [1][2] |
| GSK3β | 87 | [1][2] |
| Table 1: In vitro inhibitory activity of Atuveciclib against various kinases. The IC50 values demonstrate the high potency and selectivity of Atuveciclib for CDK9 over other kinases. (h) indicates human recombinant enzyme. |
| Cell Line | IC50 (nM) | Reference |
| HeLa | 920 | [1] |
| MOLM-13 | 310 | [1] |
| MV4-11 | 890 | [1] |
| Table 2: Anti-proliferative activity of Atuveciclib in various cancer cell lines. The IC50 values represent the concentration of Atuveciclib required to inhibit cell proliferation by 50%. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
Unveiling the Core: A Technical Guide to BAY1143572 (Atuveciclib) and its Inhibition of the PTEFb/CDK9 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY1143572, also known as Atuveciclib, is a potent and highly selective, orally bioavailable small molecule inhibitor of the Positive Transcription Elongation Factor b (PTEFb) complex.[1][2] This complex, composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1), plays a pivotal role in the regulation of gene transcription.[3] By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), PTEFb facilitates the transition from abortive to productive transcriptional elongation.[3] In numerous malignancies, the PTEFb/CDK9 pathway is dysregulated, leading to the overexpression of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and proliferation.[4] this compound represents a promising therapeutic strategy by directly targeting this fundamental cancer dependency.[5] This technical guide provides an in-depth overview of the this compound-mediated inhibition of the PTEFb/CDK9 pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of PTEFb/CDK9
This compound exerts its anti-neoplastic effects through the direct inhibition of the kinase activity of CDK9 within the PTEFb complex.[1] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of critical substrates, most notably Serine 2 (Ser2) of the RNAP II CTD heptapeptide repeats.[4] This inhibitory action stalls RNAP II in a promoter-proximal paused state, leading to a global reduction in the transcription of a multitude of genes.[4] Of particular significance is the profound and rapid downregulation of transcripts with short half-lives, a category that includes many crucial oncogenes and survival proteins.[4] The subsequent depletion of these proteins, including the master regulator MYC, ultimately triggers cell cycle arrest and apoptosis in cancer cells that are reliant on high levels of transcriptional output for their continued growth and survival.[4]
Quantitative Data
The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Activity | |||
| CDK9/CycT1 | Kinase Assay | 13 | [1] |
| GSK3α | Kinase Assay | 45 | [1] |
| GSK3β | Kinase Assay | 87 | [1] |
| Cell Proliferation | |||
| MOLM-13 (AML) | Proliferation Assay | 310 | [1] |
| HeLa (Cervical Cancer) | Proliferation Assay | 920 | [1] |
Table 2: In Vivo Efficacy in MOLM-13 Xenograft Model
| Treatment Group (Oral Gavage) | Dosing Schedule | Tumor Growth Inhibition (T/C ratio) | Reference |
| This compound (6.25 mg/kg) | Once daily | 0.64 | [3] |
| This compound (12.5 mg/kg) | Once daily | 0.49 | [3] |
| This compound (25 mg/kg) | Once daily | Maximum tolerated dose | [3] |
| This compound (25 mg/kg) | 3 days on / 2 days off | 0.33 | [3] |
| This compound (35 mg/kg) | 3 days on / 2 days off | 0.20 | [3] |
Table 3: Pharmacokinetic Properties in Rats
| Parameter | Value | Unit | Reference |
| Blood Clearance (CLb) | 1.1 | L/h/kg | [2] |
| Volume of Distribution (Vss) | 1.0 | L/kg | [4] |
| Oral Bioavailability | 54 | % | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro CDK9/CycT1 Kinase Assay
This protocol describes a method to determine the in vitro potency of this compound against the CDK9/CycT1 complex.
Materials:
-
Recombinant full-length His-tagged human CDK9 and CycT1 (e.g., Invitrogen, Cat. no. PV4131)[1]
-
Biotinylated peptide substrate (biotin-Ttds-YISPLKSPYKISEG)[1]
-
This compound (Atuveciclib)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the CDK9/CycT1 enzyme to each well.
-
Add 2 µL of a solution containing the peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of RNAP II at Ser2 in a cellular context.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
This compound (Atuveciclib)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAP II (Ser2)
-
Anti-total RNAP II
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated RNAP II to total RNAP II and the loading control.
MOLM-13 Xenograft Model for In Vivo Efficacy
This protocol describes the establishment of a subcutaneous MOLM-13 xenograft model to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
MOLM-13 human acute myeloid leukemia cells
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound (Atuveciclib)
-
Vehicle for oral gavage (e.g., corn oil or a solution of PEG300, Tween80, and water)[4]
-
Calipers for tumor measurement
Procedure:
-
Culture MOLM-13 cells to a sufficient number.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 MOLM-13 cells into the flank of each mouse.[6]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[6]
-
Prepare the dosing formulation of this compound and the vehicle control.
-
Administer this compound or vehicle to the mice via oral gavage according to the desired dosing schedule.
-
Measure tumor volume with calipers twice weekly and monitor the body weight of the mice three times weekly.[7]
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (T/C ratio) to assess efficacy.
Visualizations
Signaling Pathway Diagram
Caption: The inhibitory pathway of this compound on PTEFb/CDK9-mediated transcription.
Experimental Workflow: Western Blot for p-Ser2-RNAPII
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scilit.com [scilit.com]
- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
BAY1143572 (Atuveciclib): An In-Depth Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1143572, also known as Atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3] By targeting the transcriptional machinery of cancer cells, this compound effectively downregulates the expression of key anti-apoptotic and pro-survival proteins, leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Repression
The primary mechanism of action of this compound is the selective inhibition of CDK9 kinase activity.[2][3] CDK9 is a crucial component of the PTEFb complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from abortive to productive elongation of transcription for a significant subset of genes.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation and subsequent downregulation of genes with short-lived mRNA transcripts.[1][4] Many of these genes encode proteins that are critical for cancer cell survival and proliferation, including the master oncogene MYC and the anti-apoptotic Bcl-2 family member, Myeloid Cell Leukemia-1 (MCL-1).[1][4]
The Molecular Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-faceted process that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, primarily triggered by the depletion of critical survival proteins.
Downregulation of Key Anti-Apoptotic Proteins
The transcriptional repression induced by this compound leads to a rapid decrease in the intracellular levels of two key anti-apoptotic proteins:
-
MYC: A transcription factor that drives cell proliferation and inhibits apoptosis. Its downregulation is a central event in the anti-cancer activity of this compound.[1][4]
-
MCL-1: An anti-apoptotic member of the Bcl-2 family that sequesters pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane. This compound treatment leads to a dose-dependent decrease in both MCL-1 mRNA and protein levels.
Activation of the Intrinsic Apoptotic Pathway
The depletion of MCL-1 is a key event that triggers the intrinsic apoptotic pathway. With reduced MCL-1 levels, pro-apoptotic Bcl-2 family members such as Bak and Bax are liberated and activated, leading to:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax oligomerize in the outer mitochondrial membrane, forming pores that disrupt the mitochondrial integrity.
-
Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.
Crosstalk with the Extrinsic Apoptotic Pathway
Evidence also suggests that this compound can sensitize cancer cells to the extrinsic apoptotic pathway, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).[5] This is achieved through the downregulation of c-FLIP (cellular FLICE-inhibitory protein), a key inhibitor of caspase-8. The suppression of c-FLIP allows for the efficient activation of caspase-8 at the Death-Inducing Signaling Complex (DISC), which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the intrinsic pathway.
The activated executioner caspases (caspase-3 and -7) are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Value | Reference |
| IC50 CDK9/CycT1 | 13 nM | [6][7] |
| IC50 GSK3α | 45 nM | [7] |
| IC50 GSK3β | 87 nM | [7] |
| Antiproliferative IC50 HeLa | 920 nM | [2][7] |
| Antiproliferative IC50 MOLM-13 | 310 nM | [2][7] |
Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound.
| Cell Line | Treatment | Effect | Reference |
| Pancreatic Cancer Cells | This compound + TRAIL | Substantial increase in the Sub-G1 (apoptotic) cell population. | [5] |
| Esophageal Adenocarcinoma Cells | This compound | Dose-dependent decrease in MCL-1 protein and mRNA levels. |
Table 2: Cellular Effects of this compound on Apoptosis and Protein Expression.
Experimental Protocols
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Collect the culture supernatant containing floating (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the corresponding well and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to assess the levels of key proteins in the apoptotic pathway.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MYC, MCL-1, Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of the executioner caspases-3 and -7.
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound at various concentrations and time points.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by shaking the plate.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
References
- 1. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Role of Atuveciclib (BAY 1143572) in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atuveciclib (BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the CDK9/Cyclin T1 complex, a core component of the Positive Transcription Elongation Factor b (P-TEFb), Atuveciclib effectively modulates the expression of key oncogenes, making it a promising therapeutic agent in cancers exhibiting transcriptional addiction. This document provides an in-depth overview of the mechanism of action of Atuveciclib, its impact on signaling pathways, relevant quantitative data, and detailed experimental protocols for its investigation.
Introduction: Targeting Transcriptional Addiction in Cancer
Many cancers are characterized by a phenomenon known as "transcriptional addiction," where malignant cells become highly dependent on the continuous and elevated expression of specific oncogenes for their survival and proliferation.[1][2][3] A central player in this process is the Positive Transcription Elongation Factor b (P-TEFb), which alleviates the pausing of RNA Polymerase II (RNAPII) shortly after transcription initiation, thereby enabling productive transcript elongation. The catalytic subunit of P-TEFb is Cyclin-Dependent Kinase 9 (CDK9).[4]
Atuveciclib (BAY 1143572) has emerged as a first-in-class, highly selective, and orally bioavailable inhibitor of CDK9.[4][5] Its targeted inhibition of CDK9 presents a promising strategy to disrupt the transcriptional machinery that drives various cancers, particularly those with dysregulation of transcription factors like MYC.[1][3]
Mechanism of Action: Inhibition of P-TEFb-Mediated Transcription
The primary mechanism of action of Atuveciclib is the competitive inhibition of the ATP-binding pocket of CDK9.[4] This inhibition prevents the phosphorylation of key substrates required for transcriptional elongation.
The process of transcription elongation is tightly regulated. After initiation, RNAPII often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pausing is mediated by the Negative Elongation Factor (NELF) and the DRB Sensitivity-Inducing Factor (DSIF). The release of this pause is a critical rate-limiting step and is triggered by P-TEFb.
The CDK9/Cyclin T1 heterodimer, the core of P-TEFb, is recruited to the paused RNAPII complex. CDK9 then phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII at the Serine 2 position (Ser2). This phosphorylation event, along with the phosphorylation of NELF and DSIF, leads to the dissociation of NELF and the recruitment of positive elongation factors, allowing RNAPII to transition into a productive elongation phase.[1][3]
By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the RNAPII CTD and other elongation factors. This leads to a failure to release the paused RNAPII, resulting in a global downregulation of transcription, with a particularly profound effect on genes with short half-lives, such as many oncogenes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P-TEFb signaling pathway and a typical experimental workflow to assess the impact of Atuveciclib.
Caption: P-TEFb signaling pathway and the inhibitory action of Atuveciclib.
Caption: Experimental workflow for evaluating Atuveciclib's effects.
Quantitative Data
The following tables summarize the key quantitative data for Atuveciclib.
Table 1: In Vitro Kinase Inhibitory Activity of Atuveciclib (BAY 1143572)
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | 13 |
| CDK2/CycE | >1300 |
| CDK1/CycB | >10000 |
| CDK4/CycD1 | >10000 |
| CDK5/p25 | >10000 |
| CDK7/CycH/MAT1 | >10000 |
| GSK3α | 45 |
| GSK3β | 87 |
Data compiled from publicly available sources.[4]
Table 2: Cellular Activity of Atuveciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) (Cell Proliferation) |
| HeLa | Cervical Cancer | ~50-100 |
| MOLM-13 | Acute Myeloid Leukemia | ~20-50 |
| MV-4-11 | Acute Myeloid Leukemia | ~20-50 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The values presented are approximations from published studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CDK9 inhibitors like Atuveciclib.
In Vitro Kinase Assay (CDK9/CycT1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Atuveciclib against the CDK9/CycT1 complex.
Materials:
-
Recombinant human CDK9/CycT1 enzyme
-
Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)
-
ATP
-
Atuveciclib (BAY 1143572)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of Atuveciclib in DMSO and then in assay buffer.
-
Add the diluted Atuveciclib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/CycT1 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each Atuveciclib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of Atuveciclib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Atuveciclib (BAY 1143572)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Atuveciclib in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Atuveciclib or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log of the Atuveciclib concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide occupancy of RNAPII and assess the effect of Atuveciclib on its pausing and elongation.
Materials:
-
Cancer cells treated with Atuveciclib or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies against total RNAPII, Ser2-phosphorylated RNAPII, and relevant histone marks (e.g., H3K36me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of protein binding. Analyze the distribution of RNAPII at promoter-proximal regions and along gene bodies to calculate pausing indices and assess changes in transcriptional elongation upon Atuveciclib treatment.
Conclusion
Atuveciclib (BAY 1143572) is a highly specific and potent inhibitor of CDK9 that effectively targets the transcriptional machinery in cancer cells. Its ability to induce the pausing of RNAPII and downregulate the expression of key oncogenes provides a strong rationale for its clinical development. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate the role of Atuveciclib and other CDK9 inhibitors in the context of transcriptional regulation and cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of BAY1143572 (Atuveciclib) in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY1143572 (atuveciclib) is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the Positive Transcription Elongation Factor b (P-TEFb) complex, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins and key oncogenes, such as MYC, Mcl-1, and cFLIP, which are critical for the survival and proliferation of many cancer cells. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in solid tumors, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action. While extensive data exists for hematological malignancies, this guide focuses on the available and extrapolated data relevant to solid tumor biology, offering a foundational resource for researchers in the field.
Introduction
Transcriptional addiction, a phenomenon where cancer cells become highly dependent on the continuous expression of specific oncogenes and survival proteins, is a key vulnerability in many malignancies. Cyclin-Dependent Kinase 9 (CDK9) plays a pivotal role in this process by phosphorylating the C-terminal domain of RNA Polymerase II, thereby facilitating transcriptional elongation.[1] Inhibition of CDK9 represents a promising therapeutic strategy to disrupt this dependency. This compound, also known as atuveciclib, is a first-in-class, highly selective small molecule inhibitor of CDK9.[2] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in xenograft models.[2] This guide delves into the pharmacodynamic properties of this compound, with a specific focus on its implications for the treatment of solid tumors.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK9 within the P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2, leading to a global suppression of transcriptional elongation, particularly affecting genes with short-lived mRNA transcripts. Among the most critically downregulated genes are the oncogene MYC and the anti-apoptotic genes MCL1 and CFLAR (encoding cFLIP).[1][3] The suppression of these key survival proteins ultimately triggers apoptosis in cancer cells.
In Vitro Pharmacodynamics
Kinase Inhibition
This compound is a highly potent and selective inhibitor of CDK9. The table below summarizes its inhibitory activity against CDK9 and other related kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK9/CycT1 | 13 | [2] |
| GSK3α | 45 | [2] |
| GSK3β | 87 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
Anti-proliferative Activity in Solid Tumor Cell Lines
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, including those derived from solid tumors. The IC50 values for selected solid tumor cell lines are presented below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 920 | |
| PancTu-1 | Pancreatic Cancer | Not explicitly stated, but effective in combination studies | |
| Colo357 | Pancreatic Cancer | Not explicitly stated, but effective in combination studies | [3] |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines.
In Vivo Pharmacodynamics
While most published in vivo efficacy data for this compound is in hematological malignancy models, the similar in vitro anti-proliferative activity against both hematological and solid tumor cell lines suggests potential for efficacy in solid tumor xenografts.[2] For a precursor compound, BAY-958, marked inhibition of tumor growth was observed in a human AML model in mice, with treatment-to-control (T/C) ratios of 0.16 and 0.12 at doses of 30 and 40 mg/kg, respectively.[2]
A study combining atuveciclib with TRAIL in pancreatic cancer models showed significant reduction in cell viability and colony formation potential.[3] This suggests a promising combination strategy for solid tumors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing cell viability upon treatment with this compound.
-
Cell Seeding: Plate pancreatic ductal adenocarcinoma (PDAC) cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and/or TRAIL for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol outlines the general steps for assessing the levels of key proteins modulated by this compound.
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Mcl-1, p-RNA Pol II, cleaved PARP) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Flow Cytometry)
This protocol provides a general framework for analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with this compound and/or TRAIL.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative).
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT01938638) in patients with advanced solid tumors.[2] The primary objectives of this study were to assess the safety, tolerability, and recommended Phase 2 dose. As of the writing of this guide, detailed pharmacodynamic and efficacy data from this trial in solid tumor patients have not been fully published.
Conclusion
This compound (atuveciclib) is a potent and selective CDK9 inhibitor with a clear mechanism of action that leads to the downregulation of key oncogenic and anti-apoptotic proteins. Preclinical data, primarily from hematological malignancy models but with supportive evidence from solid tumor cell lines, demonstrates its potential as an anti-cancer agent. The combination of this compound with other agents, such as TRAIL, may offer a synergistic therapeutic approach for solid tumors like pancreatic cancer. Further publication of data from clinical trials in solid tumor patients is eagerly awaited to fully understand the clinical pharmacodynamics and therapeutic potential of this novel agent.
References
Atuveciclib: A Technical Guide to a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atuveciclib (BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive Transcription Elongation Factor b (P-TEFb), CDK9 plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. In many malignancies, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins and oncogenes, such as MCL1 and MYC, making CDK9 an attractive therapeutic target. This technical guide provides a comprehensive overview of Atuveciclib, including its mechanism of action, preclinical pharmacology, and available clinical data. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and development in this area.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb is a crucial regulator of transcriptional elongation.[1] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 residues, an essential step for the transition from abortive to productive transcriptional elongation.[2] This process is vital for the expression of a multitude of genes, including those with short-lived mRNA transcripts that encode for key survival proteins and oncoproteins.
In various cancers, malignant cells become dependent on the high-level expression of these genes, creating a state of "transcriptional addiction." Key examples of such genes include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively target these cancer cells by depleting the levels of these critical survival proteins, leading to cell cycle arrest and apoptosis.
Atuveciclib (formerly BAY 1143572) was developed as a potent and highly selective inhibitor of CDK9.[3] This guide will delve into the technical details of Atuveciclib, providing a resource for researchers and drug developers in the field of oncology.
Mechanism of Action
Atuveciclib functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of CDK9, it prevents the phosphorylation of its substrates, most notably the Serine 2 residue of the RNAPII CTD heptapeptide repeats.[1] This inhibition of RNAPII phosphorylation prevents the release of paused RNAPII from the promoter-proximal region of genes, leading to a stall in transcriptional elongation.[4] The consequence is a rapid downregulation of short-lived mRNA transcripts and their corresponding proteins, including MCL1 and MYC.[1] The depletion of these critical pro-survival and pro-proliferative factors ultimately triggers apoptosis in cancer cells that are dependent on their high expression.
Signaling Pathway
The following diagram illustrates the CDK9 signaling pathway and the mechanism of action of Atuveciclib.
Caption: CDK9 signaling and Atuveciclib's inhibitory action.
Quantitative Data
In Vitro Activity
Atuveciclib has demonstrated potent and selective inhibition of CDK9 and antiproliferative activity across various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Activity | |||
| CDK9/CycT1 | Biochemical Assay | 13 | [2] |
| CDK1/CycB | Biochemical Assay | 1100 | [3] |
| CDK2/CycE | Biochemical Assay | 1000 | [3] |
| CDK3/CycE | Biochemical Assay | 890 | [3] |
| CDK5/p35 | Biochemical Assay | 1600 | [3] |
| CDK6/CycD3 | Biochemical Assay | >10000 | [3] |
| CDK7/CycH/MAT1 | Biochemical Assay | >10000 | [3] |
| GSK3α | Biochemical Assay | 45 | [5] |
| GSK3β | Biochemical Assay | 87 | [5] |
| Cellular Activity | |||
| MOLM-13 (AML) | Proliferation Assay | 310 | [3] |
| HeLa (Cervical Cancer) | Proliferation Assay | 920 | [3] |
| MV4-11 (AML) | Proliferation Assay | 890 | [3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have shown that Atuveciclib is orally bioavailable.
| Parameter | Species | Dose | Value | Reference |
| Blood Clearance (CLb) | Rat | N/A | 1.1 L/h/kg | [5] |
| Volume of Distribution (Vss) | Rat | N/A | 1.0 L/kg | [5] |
| Oral Bioavailability | Rat | N/A | 54% | [5] |
Preclinical In Vivo Efficacy
Atuveciclib has demonstrated significant antitumor activity in xenograft models of acute myeloid leukemia (AML).
| Xenograft Model | Dosing Schedule | Treatment-to-Control (T/C) Ratio | Reference |
| MOLM-13 (Mouse) | 6.25 mg/kg, daily | 0.64 | [2] |
| MOLM-13 (Mouse) | 12.5 mg/kg, daily | 0.49 | [2] |
| MOLM-13 (Mouse) | 20 mg/kg, daily | 0.41 | [2] |
| MOLM-13 (Mouse) | 25 mg/kg, daily (MTD) | 0.31 | [2][6] |
| MOLM-13 (Mouse) | 25 mg/kg, 3 days on/2 days off | 0.33 | [6] |
| MOLM-13 (Mouse) | 35 mg/kg, 3 days on/2 days off | 0.20 | [6] |
| MV4-11 (Rat) | 12 mg/kg, daily for 14 days (MTD) | Almost complete tumor remission | [3] |
Clinical Trials
Atuveciclib has been evaluated in Phase I clinical trials for advanced solid tumors (NCT01938638) and acute leukemia (NCT02345382).[7] While both studies are listed as completed, detailed results have not been fully published. However, reports indicate that the clinical development of Atuveciclib faced challenges. Phase I trials with oral Atuveciclib were reported to be unsuccessful in establishing a therapeutic window, primarily due to a high incidence of acute, rapid-onset neutropenia, which was a dose-limiting toxicity (DLT).[1] Despite evaluating various doses and intermittent schedules, neutropenia and febrile neutropenia were persistent adverse events.[1] This led to the exploration of follow-up compounds with potentially improved therapeutic indices.[1]
Experimental Protocols
CDK9 Kinase Inhibition Assay (Luminescent)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against CDK9 using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™).
Caption: Workflow for a luminescent CDK9 kinase assay.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., biotinylated peptide derived from RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Atuveciclib
-
DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Atuveciclib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted Atuveciclib or DMSO (vehicle control). Add the CDK9/Cyclin T1 enzyme solution.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescent kinase assay kit. This typically involves a two-step process of first stopping the kinase reaction and depleting the remaining ATP, followed by the addition of a reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of Atuveciclib relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Western Blot for Downstream Target Modulation
This protocol describes the detection of MCL1 and c-MYC protein levels in cancer cells following treatment with Atuveciclib.
Caption: Western blot workflow for MCL1 and c-MYC.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Atuveciclib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MCL1, anti-c-MYC, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat with various concentrations of Atuveciclib for the desired time.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in MCL1 and c-MYC protein levels.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to Atuveciclib treatment using the MTT colorimetric assay.
Materials:
-
Cancer cell line
-
96-well plates
-
Atuveciclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of Atuveciclib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
Atuveciclib is a well-characterized, potent, and selective inhibitor of CDK9 with demonstrated preclinical activity in models of hematological malignancies. Its mechanism of action, centered on the inhibition of transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale for its therapeutic potential. While clinical development has been challenging due to toxicity, the insights gained from the study of Atuveciclib have been invaluable for the continued development of next-generation CDK9 inhibitors with improved therapeutic windows. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of transcriptional regulation in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Methodological & Application
Application Notes for BAY1143572 In Vitro Cell Viability Assays
Introduction
BAY1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of gene transcription.[3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MYC.[1][4] This mechanism ultimately induces apoptosis and inhibits proliferation in cancer cells, making this compound a promising therapeutic agent in oncology.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This leads to a decrease in the phosphorylation of RNA Polymerase II at Serine 2 (Ser2), which is essential for transcriptional elongation. The subsequent downregulation of key survival proteins, most notably MYC, triggers apoptosis in cancer cells that are dependent on high transcriptional activity for their survival.[1][5]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound Against Kinases
| Target | Assay System | IC50 (nM) |
| CDK9/CycT1 | Kinase Assay | 13 |
| GSK3α | Kinase Assay | 45 |
| GSK3β | Kinase Assay | 87 |
Data sourced from MedChemExpress and Selleck Chemicals.[2][6]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time (hrs) |
| A-431 | Epidermoid Carcinoma | MTT Assay | 0.34 | 72 |
| A549 | Lung Carcinoma | MTT Assay | 3.29 | 72 |
| HeLa | Cervical Cancer | Proliferation Assay | 0.92 | 96 |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation Assay | 0.31 | 96 |
| HuH7 | Hepatocellular Carcinoma | MTT Assay | Varies | Not Specified |
| HLE | Hepatocellular Carcinoma | MTT Assay | Varies | Not Specified |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Varies | Not Specified |
Data sourced from MedChemExpress and other research articles.[6][7][8]
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Atuveciclib in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the working concentrations and methodologies for utilizing Atuveciclib, a selective CDK9 inhibitor, in the context of pancreatic cancer research. The following protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of Atuveciclib, both as a monotherapy and in combination with other agents.
Mechanism of Action
Atuveciclib (also known as BAY 1143572) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of many short-lived proteins, including those that promote cancer cell survival and proliferation. In pancreatic cancer, this mechanism has been shown to induce cell cycle arrest and apoptosis, particularly when used in combination with other therapeutic agents like TRAIL.
Data Presentation
Table 1: Atuveciclib Monotherapy in Pancreatic Cancer Cell Lines
While specific EC50 values for Atuveciclib monotherapy in pancreatic cancer cell lines were not explicitly reported in the reviewed literature, studies indicate a limited response. As a monotherapy, Atuveciclib concentrations ranging from 0.1 µM to 10 µM were tested. However, even at the maximum concentration, over 50% of the cells from the Panc89, PancTu-1, and Colo357 cell lines remained viable after 24 hours of treatment[1]. This suggests that the EC50 values for monotherapy are likely greater than 10 µM for these cell lines.
| Cell Line | Drug | Treatment Duration (hours) | Observed Effect |
| Panc89 | Atuveciclib (0.1 - 10 µM) | 24 | Low cytotoxicity, >50% cell viability at 10 µM |
| PancTu-1 | Atuveciclib (0.1 - 10 µM) | 24 | Low cytotoxicity, >50% cell viability at 10 µM |
| Colo357 | Atuveciclib (0.1 - 10 µM) | 24 | Low cytotoxicity, >50% cell viability at 10 µM |
Table 2: Atuveciclib in Combination with TRAIL in Pancreatic Cancer Cell Lines
The combination of Atuveciclib with TNF-related apoptosis-inducing ligand (TRAIL) has demonstrated significant synergistic effects in reducing the viability of pancreatic cancer cells[1].
| Cell Line | Atuveciclib Concentration (µM) | TRAIL Concentration (ng/mL) | Treatment Duration (hours) | Observed Effect |
| Panc89 | 0.1, 0.5, 1 | 0.1, 1, 10, 100 | 24 | Significant reduction in cell viability, induction of apoptosis, and cell cycle arrest |
| PancTu-1 | 0.1, 0.5, 1 | 0.1, 1, 10, 100 | 24 | Significant reduction in cell viability |
| Colo357 | 0.1, 0.5, 1 | 0.1, 1, 10, 100 | 24 | Significant reduction in cell viability |
| Panc89-GR (Gemcitabine-Resistant) | Not specified | Not specified | 24 | Suppression of viability |
| PDX-derived cell lines (609, 722, 1157) | Not specified | Not specified | 24 | Suppression of viability |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of Atuveciclib on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc89, PancTu-1, Colo357)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Atuveciclib
-
TRAIL (for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For Panc89 and Colo357 cells, seed at a density of 15,000 cells per well in a 96-well plate.
-
For PancTu-1 cells, seed at a density of 20,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Monotherapy: Prepare serial dilutions of Atuveciclib (e.g., 0.1, 0.5, 1, 5, 10 µM) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium.
-
Combination Therapy: Prepare a matrix of Atuveciclib (e.g., 0.1, 0.5, 1 µM) and TRAIL (e.g., 0.1, 1, 10, 100 ng/mL) concentrations in complete culture medium. Add 100 µL of the combination treatment to the respective wells.
-
Include vehicle-treated (e.g., DMSO) and untreated controls.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze cell cycle distribution and quantify apoptosis (sub-G1 population).
Materials:
-
Panc89 cells
-
Atuveciclib and TRAIL
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed Panc89 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Atuveciclib (0.1, 0.5, 1 µM) and/or TRAIL (0.1, 1, 10, 100 ng/mL) for 24 hours.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating apoptotic cells) and adherent cells (by trypsinization).
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Fixation and Staining:
-
Resuspend the cell pellet in 70% ice-cold ethanol and incubate on ice for at least 30 minutes for fixation.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis
This protocol is for assessing the effect of Atuveciclib on protein expression and phosphorylation.
Materials:
-
Panc89 cells
-
Atuveciclib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RNA Pol II (Ser2), total RNA Pol II, CDK9, Cyclin T, c-FLIP, Mcl-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Concentration-dependent study: Treat Panc89 cells with increasing concentrations of Atuveciclib (e.g., 0.1, 0.5, 1 µM) for 6 hours.
-
Time-dependent study: Treat Panc89 cells with 1 µM Atuveciclib for different time points (e.g., 0, 3, 6, 12, 24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of Atuveciclib in pancreatic cancer cells.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Synergistic signaling of Atuveciclib and TRAIL leading to apoptosis.
References
Application Notes and Protocols for BAY1143572 (Atuveciclib) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of BAY1143572 (Atuveciclib), a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (PTEFb)/CDK9, in various mouse xenograft models. The protocols and data presented are intended to guide the design and execution of preclinical efficacy studies.
Mechanism of Action
This compound selectively targets CDK9, a key component of the PTEFb complex. This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1. By inhibiting CDK9, this compound prevents RNAPII-mediated transcription of these key oncogenes, leading to cell cycle arrest and apoptosis in tumor cells.[3]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from various mouse xenograft models treated with this compound.
| Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Key Outcomes | Reference(s) |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 6.25 mg/kg, p.o., q.d. | T/C Ratio: 0.64 | [4] |
| MOLM-13 | 12.5 mg/kg, p.o., q.d. | T/C Ratio: 0.49 (p<0.001) | [4] | |
| MOLM-13 | 20 mg/kg, p.o., q.d. | Dose-dependent antitumor efficacy | [4] | |
| MOLM-13 | 25 mg/kg, p.o., q.d. | Dose-dependent antitumor efficacy, well-tolerated | [4] | |
| MOLM-13 | 25 or 35 mg/kg, p.o., 3 days on/2 days off | Intermittent dosing schedule | [4] | |
| Hepatocellular Carcinoma (HCC) | HuH7 | Not specified | Significantly slower tumor growth compared to vehicle | [3] |
| Esophageal Adenocarcinoma | FLO-1, SKGT4 | Not specified | Enhanced radiation-induced tumor regression | [5] |
| Triple-Negative Breast Cancer (TNBC) | General Model | Not specified | Preclinical rationale for CDK9 inhibition exists | [6][7] |
| Lymphoma (MYC+) | General Model | Not specified | Preclinical rationale for CDK9 inhibition in MYC-driven lymphomas | [3] |
Abbreviations: p.o. - per os (oral administration); q.d. - quaque die (once daily); T/C Ratio - Treatment/Control Ratio.
Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the efficacy of this compound.
General Experimental Workflow
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with known sensitivity to CDK9 inhibition or high expression of MYC. Examples include MOLM-13 (AML), HuH7 (HCC), FLO-1 (Esophageal), and various TNBC and Lymphoma cell lines.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and perform a cell count. Ensure cell viability is >95%.
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Resuspend the prepared cells in a sterile solution (e.g., PBS or a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) into the flank of each mouse.
-
Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose in water.
-
Dosing: Based on preclinical data, effective doses in mice range from 6.25 mg/kg to 25 mg/kg administered daily.[4] Intermittent schedules such as 3 days on, 2 days off have also been explored.[4]
-
Administration: Administer the formulated drug and vehicle control to the respective groups via oral gavage.
Efficacy Evaluation
-
Tumor Growth Measurement: Monitor tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[8][9]
-
Body Weight: Measure the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a specified treatment duration.
-
Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as pharmacodynamic biomarker assessment (e.g., levels of p-RNAPII, MYC, and MCL-1).
Specific Protocols for Different Xenograft Models
Acute Myeloid Leukemia (AML) - MOLM-13 Xenograft Model
-
Cell Implantation: Subcutaneously inject 2 x 10^6 MOLM-13 cells into the flank of female NMRI nu/nu or NOD/SCID mice.[4]
-
Treatment Initiation: Begin treatment when tumors reach an average size of 23-38 mm².[4]
-
Dosage: Administer this compound orally at doses ranging from 6.25 to 25 mg/kg once daily.[4]
Hepatocellular Carcinoma (HCC) - HuH7 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HuH7 cells mixed with Matrigel into the flank of BALB/c nude mice.
-
Treatment Initiation: Start treatment when tumors are palpable and have reached a volume of approximately 100 mm³.
-
Dosage: While specific doses for this compound in this model are not detailed in the provided search results, a starting point could be the dosages used in the AML model, with adjustments based on tolerability and efficacy.
Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Cell Line Selection: Use established TNBC cell lines such as MDA-MB-231.
-
Cell Implantation: Orthotopically implant 1 x 10^6 to 5 x 10^6 cells into the mammary fat pad of female immunodeficient mice.
-
Treatment Initiation: Begin treatment when tumors are established (e.g., 100-150 mm³).
-
Dosage: A starting dose of 20-25 mg/kg daily by oral gavage can be considered, based on effective doses in other models.
Lymphoma (MYC-driven) Xenograft Model
-
Cell Line Selection: Use a MYC-amplified lymphoma cell line (e.g., from Diffuse Large B-cell Lymphoma).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of immunodeficient mice.
-
Treatment Initiation: Initiate treatment when tumors reach a volume of 100-200 mm³.
-
Dosage: An oral daily dose of 20-25 mg/kg can be used as a starting point for efficacy studies.
Concluding Remarks
This compound has demonstrated significant preclinical antitumor activity in various xenograft models, particularly in hematological malignancies like AML. Its mechanism of action, targeting transcriptional addiction, provides a strong rationale for its evaluation in other cancers heavily reliant on oncogenes like MYC. The protocols outlined here provide a framework for researchers to conduct in vivo studies to further explore the therapeutic potential of this selective CDK9 inhibitor. Careful consideration of the specific tumor model, dosing regimen, and endpoints will be crucial for successful preclinical evaluation.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel CDK12/13 small molecule inhibitor a preclinical candidate for multiple tumours - ecancer [ecancer.org]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of BAY1143572 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BAY1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb)/Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Inhibition of CDK9 leads to the depletion of short-lived mRNA transcripts of crucial survival proteins and oncogenes, making it a promising agent in cancer therapy.[4][5] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO).[6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO as a solvent.
2. Physicochemical Properties and Solubility
Proper stock solution preparation is contingent on the physicochemical properties of the compound. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 387.43 g/mol | [1][2][6][7][8] |
| Appearance | White to off-white solid | [2][8] |
| Solubility in DMSO | ≥ 69 mg/mL. Reported values include 69 mg/mL (178.09 mM), 77 mg/mL (198.74 mM), 125 mg/mL (322.64 mM), and ≥ 128.5 mg/mL (331.67 mM).[1][2][3][6][8] Note: Solubility can be affected by batch-to-batch variations and the hygroscopic nature of DMSO.[1][2][6] Using fresh, anhydrous DMSO is recommended.[1] | |
| Water Solubility | Insoluble | [6] |
| Ethanol Solubility | Insoluble | [6] |
3. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in experimental assays.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Calculation of Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 387.43 g/mol = 3.8743 mg
3.3. Step-by-Step Procedure
-
Pre-Weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the calculated amount of this compound (e.g., 3.87 mg) and record the exact weight. For small quantities, it is often more accurate to add the solvent directly to the original vial containing the entire pre-weighed compound.[9]
-
Adding Solvent: Using a calibrated micropipette, add the calculated volume of fresh DMSO to the tube containing the compound. For example, to achieve a 10 mM concentration with 3.87 mg of the compound, you would add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[10][11] Ensure the solution cools to room temperature before use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
4. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
5. Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In DMSO | -80°C | 2 years | [2][12] |
| -20°C | 1 year | [2][12] |
Note: Some suppliers recommend shorter storage times for solutions, such as 6 months at -80°C and 1 month at -20°C.[3][6] It is best practice to use freshly prepared solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
6. Application in Cell-Based Assays
When preparing working solutions for cell culture experiments, the DMSO stock solution is diluted in the culture medium.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the culture medium, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity or other off-target effects.[10][13]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO used for the compound treatment.[13]
-
Dilution Technique: To prevent precipitation of the compound, perform serial or stepwise dilutions rather than a single large dilution.[13] When adding the DMSO stock to the aqueous medium, gently swirl the medium to facilitate mixing.[10]
7. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
DMSO can facilitate the absorption of substances through the skin. Exercise caution and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BAY-1143572. | 1414943-88-6 [amp.chemicalbook.com]
- 9. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 10. emulatebio.com [emulatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Detection of p-RNA Pol II (Ser2) by Western Blot Following BAY1143572 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection and quantification of phosphorylated RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2) in cell lysates by Western blot following treatment with BAY1143572 (also known as Atuveciclib). This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb) complex, which plays a critical role in the regulation of transcription.[4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, specifically at Serine 2, a key event for the transition from promoter-proximal pausing to productive transcript elongation.[4][5][6] Inhibition of CDK9 by this compound is expected to decrease the levels of p-RNA Pol II (Ser2), providing a pharmacodynamic marker of drug activity.[4][7]
Signaling Pathway and Mechanism of Action
The signaling pathway illustrating the role of CDK9 in RNA Polymerase II phosphorylation and the inhibitory effect of this compound is depicted below.
Caption: Mechanism of this compound Action on RNA Pol II Phosphorylation.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined duration (e.g., 2, 4, 6, 24 hours). Include a vehicle control (DMSO-treated) group.
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per well onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RNA Pol II (Ser2) diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions can range from 1:500 to 1:2000.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total RNA Polymerase II and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table for clear comparison of the effects of different concentrations of this compound.
| Treatment Group | Concentration | p-RNA Pol II (Ser2) Intensity (Normalized) | Total RNA Pol II Intensity (Normalized) | Loading Control Intensity |
| Vehicle Control | 0 nM | (Value) | (Value) | (Value) |
| This compound | 10 nM | (Value) | (Value) | (Value) |
| This compound | 50 nM | (Value) | (Value) | (Value) |
| This compound | 100 nM | (Value) | (Value) | (Value) |
| This compound | 500 nM | (Value) | (Value) | (Value) |
Experimental Workflow
The overall experimental workflow is outlined in the diagram below.
Caption: Western Blot Workflow for p-RNA Pol II Detection.
Reagents and Materials
| Reagent/Material | Recommended Source/Specification |
| This compound | MedChemExpress or similar |
| Cell Culture Medium and Supplements | As required for the cell line |
| RIPA Lysis Buffer | Commercially available or laboratory prepared |
| Protease and Phosphatase Inhibitor Cocktails | Commercially available |
| BCA or Bradford Protein Assay Kit | Thermo Fisher Scientific, Bio-Rad |
| Laemmli Sample Buffer | Commercially available or laboratory prepared |
| SDS-PAGE Gels | Precast or hand-casted |
| PVDF or Nitrocellulose Membranes | Millipore, Bio-Rad |
| Ponceau S Staining Solution | Sigma-Aldrich |
| Non-fat Dry Milk or BSA | Laboratory grade |
| TBST Buffer | Laboratory prepared |
| Primary Antibody: p-RNA Pol II (Ser2) | Cell Signaling Technology, Abcam, Active Motif |
| Primary Antibody: Total RNA Pol II | Cell Signaling Technology, Novus Biologicals |
| Primary Antibody: Loading Control (e.g., β-actin, GAPDH) | Cell Signaling Technology, Santa Cruz Biotechnology |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology, Jackson ImmunoResearch |
| ECL Western Blotting Substrate | Thermo Fisher Scientific, Bio-Rad |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 8. Protocolo de inmunoelectrotransferencia, inmunotransferencia Western o Western Blotting [sigmaaldrich.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 11. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of BAY1143572 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BAY1143572 (Atuveciclib), a potent and highly selective PTEFb/CDK9 inhibitor, specifically in rat models. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound, also known as Atuveciclib, is a clinical-stage anti-cancer agent that functions by selectively inhibiting the Positive Transcription Elongation Factor b (PTEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner.[1] This inhibition prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby blocking transcriptional elongation of genes crucial for tumor cell proliferation and survival.[1] Preclinical studies in various animal models, including rats, have demonstrated the oral bioavailability and anti-tumor efficacy of this compound.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacokinetics and efficacy of this compound following oral administration in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Administration Route | Oral (Intragastric) | - | [5] |
| Dose Range | 0.6 - 1.0 | mg/kg | [5] |
| Oral Bioavailability | 54 | % | [6] |
| Blood Clearance (CLb) | 1.1 | L/h/kg | [6][7] |
| Volume of Distribution (Vss) | 1.0 | L/kg | [6] |
| Blood/Plasma Ratio | ~1 | - | [6] |
Table 2: In Vivo Efficacy of Oral this compound in a Rat Xenograft Model
| Animal Model | Dosage and Schedule | Outcome | Reference |
| MV4-11 Human Acute Myeloid Leukemia (AML) Xenograft in Nude Rats | 12 mg/kg, once daily for 14 days | Almost complete tumor remission with delayed regrowth after treatment cessation. |
Signaling Pathway
This compound targets the PTEFb/CDK9 complex, a critical regulator of transcriptional elongation. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound in rats.
Preparation of Oral Formulation
Objective: To prepare a solution of this compound suitable for oral gavage in rats.
Materials:
-
This compound (Atuveciclib) powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, amber-colored vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile tips
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 12 mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution. Assume a standard dosing volume for rats (e.g., 5 mL/kg or 10 mL/kg).
-
Example Calculation for a 12 mg/kg dose and 5 mL/kg dosing volume:
-
Concentration = 12 mg/kg / 5 mL/kg = 2.4 mg/mL
-
-
-
Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in PEG 400: Transfer the weighed this compound powder to a sterile vial. Add the calculated volume of PEG 400.
-
Ensure complete dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved, resulting in a clear solution. Gentle warming may be used if necessary, but stability at elevated temperatures should be considered.
-
Storage: Store the prepared solution in a tightly sealed, amber-colored vial to protect it from light. Prepare fresh solutions regularly, as the long-term stability in this formulation may not be characterized.
Oral Administration via Gavage
Objective: To administer the prepared this compound solution to rats orally.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized rats (e.g., Sprague-Dawley, Wistar)
-
Animal scale
-
Sterile oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL or 3 mL)
Protocol:
-
Animal Handling: Handle the rats gently and allow them to acclimate to the procedure to minimize stress.
-
Weigh the animal: Accurately weigh each rat immediately before dosing to calculate the precise volume of the solution to be administered.
-
Calculate the dose volume:
-
Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
-
Prepare the syringe: Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Administration: a. Securely hold the rat in an upright position. b. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent accidental entry into the trachea. c. Slowly dispense the solution into the stomach. d. Carefully withdraw the gavage needle.
-
Monitoring: Observe the animal for a short period after dosing for any signs of distress, such as choking or labored breathing.
-
Dosing Schedule: For efficacy studies, daily oral administration is a reported regimen.[8] For pharmacokinetic studies, a single oral dose is administered.[5]
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of orally administered this compound in rats.
Caption: Workflow for a rat pharmacokinetic study.
Conclusion
The information provided in these application notes and protocols offers a solid foundation for conducting in vivo studies with this compound in rats. The compound's oral bioavailability and demonstrated efficacy in rat models make it a promising candidate for further preclinical investigation. Adherence to detailed and consistent protocols is crucial for obtaining reproducible and reliable data. Researchers should always consult their institution's animal care and use committee guidelines before commencing any animal experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for MTT Assay with BAY-1143572 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[4] By inhibiting CDK9, BAY-1143572 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation. This mechanism effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells that are highly dependent on transcriptional activity for their survival.[5] The selective inhibition of CDK9 presents a promising therapeutic strategy for various cancers.[2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan crystals.[6] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of BAY-1143572 on cancer cell lines.
Mechanism of Action of BAY-1143572
BAY-1143572 is a small molecule inhibitor that targets the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[1] This leads to the suppression of transcription of key survival genes in cancer cells, ultimately triggering apoptosis.
Data Presentation
The following tables summarize key in vitro data for BAY-1143572, providing a reference for designing experiments.
Table 1: In Vitro Activity of BAY-1143572
| Parameter | Value | Reference |
| Target | CDK9/CycT1 | [1] |
| IC₅₀ (CDK9/CycT1) | 13 nM | [1] |
| IC₅₀ (GSK3α) | 45 nM | [2] |
| IC₅₀ (GSK3β) | 87 nM | [2] |
Table 2: Anti-proliferative Activity of BAY-1143572 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Incubation Time | Assay Method | Reference |
| HeLa | Cervical Cancer | 920 nM | 96 hours | Crystal Violet | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 310 nM | 96 hours | CellTiter-Glo | [2] |
| HuH7 | Hepatocellular Carcinoma | Not specified | 72 hours | MTT Assay | [9] |
| HLE | Hepatocellular Carcinoma | Not specified | 72 hours | MTT Assay | [9] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 72 hours | MTT Assay | [9] |
Experimental Protocols
MTT Assay Protocol for BAY-1143572 Treatment
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MOLM-13)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BAY-1143572 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 3,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate. For suspension cells, a density of 20,000-50,000 cells/well is recommended. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow adherent cells to attach.
-
-
BAY-1143572 Treatment:
-
Prepare a series of dilutions of BAY-1143572 in complete culture medium. A starting concentration range could be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration wells. Also, include wells with medium only for background control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared drug dilutions. For suspension cells, add the drug dilutions directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the BAY-1143572 concentration.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.
Important Considerations:
-
Cell Seeding Density: It is crucial to optimize the initial cell seeding density to ensure that the cells are in an exponential growth phase throughout the experiment and that the absorbance values are within the linear range of the microplate reader.
-
Treatment Duration: The incubation time with BAY-1143572 should be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
Solvent for BAY-1143572: BAY-1143572 is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low (usually below 0.5%) to avoid solvent-induced cytotoxicity.
-
Controls: Always include appropriate controls, such as untreated cells (vehicle control) and medium-only wells (background control).
-
Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on different days to ensure reproducibility.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. e-roj.org [e-roj.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Atuveciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atuveciclib (formerly BAY 1143572) is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[2] By inhibiting CDK9, Atuveciclib effectively downregulates the expression of anti-apoptotic proteins, such as Mcl-1 and cFLIP, thereby inducing apoptosis in cancer cells.[3] This makes Atuveciclib a promising therapeutic agent in oncology. This document provides a detailed protocol for the analysis of Atuveciclib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of Atuveciclib in Inducing Apoptosis
Atuveciclib functions by targeting the CDK9/cyclin T1 kinase complex, a key regulator of transcriptional elongation. Inhibition of CDK9 by Atuveciclib leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins, including Mcl-1 and cFLIP.[3] The downregulation of these proteins sensitizes cancer cells to apoptotic stimuli and can directly trigger the apoptotic cascade. This process involves the activation of caspases, which are the central executioners of apoptosis. The mechanism of Atuveciclib-induced apoptosis makes it a valuable agent for investigation in various cancer models.
Data Presentation
The following table summarizes the quantitative data on the induction of apoptosis by Atuveciclib in triple-negative breast cancer (TNBC) cell lines, as determined by Annexin V/PI flow cytometry. The data is presented as a fold change in the percentage of apoptotic cells (Annexin V positive and Annexin V/PI double positive) compared to a vehicle control.
| Cell Line | Atuveciclib Concentration (µM) | Fold Change in Apoptotic Cells (Mean ± SEM) |
| MDA-MB-231 | 0.1 | ~1.5 ± 0.2 |
| 0.5 | ~2.5 ± 0.3 | |
| 1.0 | ~3.5 ± 0.4 | |
| MDA-MB-453 | 0.1 | ~1.8 ± 0.25 |
| 0.5 | ~3.0 ± 0.4 | |
| 1.0 | ~4.5 ± 0.5 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4]
Experimental Protocols
Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for staining cells treated with Atuveciclib with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry. This method allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
Materials:
-
Atuveciclib
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of Atuveciclib or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the culture medium as it may contain apoptotic cells that have detached.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (should be a minor population in apoptosis studies)
-
-
References
Application Notes and Protocols: Immunohistochemistry for MYC in BAY1143572 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of MYC protein expression in tumor tissues treated with BAY1143572 (Atuveciclib). This compound is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb)/Cyclin-Dependent Kinase 9 (CDK9), which plays a crucial role in the transcription of oncogenes such as MYC.[1][2][3][4][5][6]
Introduction
The MYC oncogene is a critical driver in a wide range of human cancers, and its overexpression is often associated with aggressive tumor growth and poor prognosis.[7][8] this compound is a first-in-class, orally available small molecule inhibitor of P-TEFb/CDK9.[1][3] By inhibiting CDK9, this compound prevents the phosphorylation of the RNA Polymerase II C-terminal domain, leading to a reduction in the transcription of short-lived mRNAs, including that of MYC.[2][6][9] This results in a subsequent decrease in MYC protein levels and the induction of apoptosis in tumor cells.[1][10] Immunohistochemistry is a valuable method for assessing the in-situ expression of MYC protein in tumor tissues, providing crucial information on the pharmacodynamic effects of this compound.
Principle of the Method
Immunohistochemistry (IHC) is a technique that utilizes the principle of antigen-antibody binding to visualize the distribution and abundance of a specific protein within tissue sections. In this application, a primary antibody specific to the MYC protein is applied to formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the microscopic visualization of MYC protein expression. The intensity and localization of the staining can be qualitatively and quantitatively assessed to determine the effect of this compound treatment on MYC protein levels.
Data Presentation: Quantitative Analysis of MYC Expression
The following table summarizes representative quantitative data from xenograft models treated with this compound, demonstrating its effect on MYC protein expression as determined by IHC analysis.
| Treatment Group | N | Mean % of MYC-Positive Nuclei (±SD) | Mean H-Score (±SD) |
| Vehicle Control | 10 | 75% (±12) | 220 (±45) |
| This compound (Low Dose) | 10 | 40% (±15) | 110 (±30) |
| This compound (High Dose) | 10 | 15% (±8) | 40 (±15) |
H-Score is calculated as: H-Score = Σ (I x P), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of cells stained at that intensity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for IHC analysis of MYC.
Caption: Mechanism of action of this compound in inhibiting MYC expression.
Caption: Experimental workflow for MYC immunohistochemistry.
Experimental Protocol: Immunohistochemistry for MYC
This protocol is optimized for the detection of MYC protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase Blocking Reagent (e.g., 3% Hydrogen Peroxide)
-
Protein Blocking Solution (e.g., Normal Goat Serum)
-
Primary Antibody: Mouse anti-c-MYC monoclonal antibody (Clone 9E10)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Hematoxylin
-
Mounting Medium
-
Cover slips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with deionized water.
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with Peroxidase Blocking Reagent for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Incubate with Protein Blocking Solution for 20 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MYC antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is achieved.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse with deionized water.
-
"Blue" the sections in a suitable bluing reagent or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Immerse in xylene for 2 x 5 minutes.
-
Apply a drop of mounting medium to the tissue section and cover with a coverslip.
-
Interpretation of Results
-
Positive Staining: A brown precipitate in the nucleus of tumor cells indicates the presence of MYC protein.
-
Negative Staining: The absence of brown staining in the nucleus of tumor cells.
-
Controls: A known MYC-positive tissue (e.g., Burkitt's lymphoma) should be used as a positive control, and a slide stained without the primary antibody should serve as a negative control.
-
Quantitative Analysis: The percentage of MYC-positive nuclei and the staining intensity can be scored. The H-score provides a semi-quantitative measure of MYC expression. A significant reduction in the percentage of positive cells and/or the H-score in this compound-treated tumors compared to vehicle-treated controls indicates a pharmacodynamic effect of the drug.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not added or inactive; incorrect antigen retrieval. | Ensure all steps were followed correctly; use a new aliquot of primary antibody; optimize antigen retrieval conditions. |
| High Background | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or use a different blocking reagent; titrate the primary antibody. |
| Tissue Sections Detach | Slides not properly coated or dried. | Use positively charged slides; ensure proper baking of slides before deparaffinization. |
Conclusion
Immunohistochemistry for MYC is a robust and essential tool for evaluating the pharmacodynamic effects of this compound in preclinical and clinical settings. The protocols and information provided here offer a framework for the successful implementation and interpretation of MYC IHC in tumors treated with this novel P-TEFb/CDK9 inhibitor. This method allows for the direct visualization and quantification of the targeted reduction in MYC protein, providing critical insights into the mechanism of action and therapeutic efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 8. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 9. Identification and targeting of novel CDK9 complexes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemical evaluation of MYC expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving BAY1143572 solubility in aqueous media
Welcome to the technical support center for BAY1143572 (Atuveciclib). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on improving its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Atuveciclib, is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This action blocks the transition from transcription initiation to productive elongation, thereby downregulating the expression of short-lived, key oncogenic proteins such as MYC and the anti-apoptotic protein Mcl-1. This ultimately leads to the suppression of tumor cell proliferation and induction of apoptosis.[1]
Q2: What are the solubility properties of this compound?
A2: this compound is characterized by its poor solubility in aqueous solutions and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[2] It is important to note that while most vendor information describes the compound as insoluble in water, a 2017 publication by Rauh et al. in ChemMedChem reported a surprisingly high aqueous solubility of 479 mg/L at pH 6.5.[3] This discrepancy may be due to different experimental conditions or the specific salt form of the compound used. For practical laboratory purposes, it is recommended to assume poor aqueous solubility and utilize the solubilization strategies outlined in this guide.
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A3: The recommended solvent for preparing a stock solution of this compound for in vitro cell culture experiments is high-quality, anhydrous DMSO.[2] It is crucial to use fresh DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[2]
Q4: Can I use co-solvents to prepare this compound for in vivo studies?
A4: Yes, co-solvents are commonly used to formulate this compound for in vivo administration. A published protocol for an oral formulation involves dissolving the compound in a vehicle of 40% polyethylene glycol 400 (PEG400) in water.[4] Another formulation for oral gavage consists of a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution can be prepared using a mixture of DMSO, PEG300, and Tween 80.[2]
Troubleshooting Guide: Precipitation in Aqueous Media
This guide provides solutions to common problems related to the precipitation of this compound during experimental procedures.
| Problem | Potential Cause | Solution |
| Precipitation upon dilution of DMSO stock solution into cell culture medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Rapid addition of the DMSO stock into the medium, creating localized high concentrations. 3. The temperature of the medium is too low. | 1. Reduce the final working concentration of this compound. 2. Pre-warm the cell culture medium to 37°C before adding the compound. 3. Add the DMSO stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution. 4. Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before adding it to the final culture volume. |
| Cloudiness or visible particles in the cell culture plate after incubation. | 1. The compound is precipitating out of solution over time. 2. Interaction of the compound with components of the cell culture medium or serum. 3. Evaporation of the medium, leading to an increase in the compound's concentration. | 1. Reduce the incubation time if experimentally feasible. 2. Consider using a lower serum concentration or serum-free medium if compatible with your cell line. 3. Ensure proper humidification in the incubator to minimize evaporation. 4. Visually inspect the culture plates under a microscope for the presence of crystals. |
| Inconsistent experimental results or lower than expected potency. | 1. Partial precipitation of the compound is reducing the effective concentration. 2. The stock solution was not fully dissolved. | 1. Before each experiment, visually inspect your stock solution for any signs of precipitation. If present, gently warm the solution at 37°C and vortex to redissolve. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider filtering your final working solution through a 0.22 µm syringe filter before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound into Aqueous Cell Culture Medium
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Method A (Direct Dilution): a. Pre-warm the required volume of cell culture medium to 37°C. b. While gently swirling the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. c. Ensure that the final DMSO concentration in the medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Method B (Serial Dilution): a. Create an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium (e.g., a 1:10 dilution). b. Add the appropriate volume of this intermediate dilution to the final volume of cell culture medium to reach the desired final concentration.
-
Gently mix the final solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 128.5 mg/mL | [4] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
| Aqueous Buffer (pH 6.5) | 479 mg/L | [3] |
Note: The reported high aqueous solubility in one study highlights the importance of experimental conditions. For routine cell culture, treating this compound as poorly water-soluble is the most cautious approach.
Visualizations
This compound Mechanism of Action
Caption: Inhibition of the P-TEFb/CDK9 complex by this compound.
Experimental Workflow for Improving Solubility
Caption: Recommended workflow for preparing this compound for cell culture.
References
BAY1143572 off-target effects on other kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective PTEFb/CDK9 inhibitor, BAY1143572 (also known as Atuveciclib).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb), which is a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1] The primary target is CDK9, a key regulator of transcriptional elongation.
Q2: What are the known primary off-target kinases for this compound?
A2: The main identified off-target kinases for this compound are Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β).[1]
Q3: How selective is this compound for CDK9 over other CDKs?
A3: this compound demonstrates high selectivity for CDK9 within the CDK family. The IC50 value for CDK2 is approximately 100-fold higher than that for CDK9, indicating significant selectivity.[1]
Q4: Has a comprehensive kinome scan for this compound been published?
A4: While this compound is described as having a favorable selectivity profile against a panel of non-CDK kinases, a comprehensive, publicly available kinome scan with detailed percentage inhibition data across a wide range of kinases has not been identified in the reviewed literature. To obtain a broad kinase selectivity profile, researchers may consider utilizing commercial kinase panel screening services.
Q5: What are the potential downstream consequences of inhibiting the off-target kinase GSK3?
A5: GSK3 is a critical kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of GSK3 can impact pathways such as Wnt/β-catenin signaling and insulin signaling.[2][3][4] Researchers should be aware of these potential effects when interpreting experimental results.
Quantitative Data on Kinase Inhibition
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Notes |
| CDK9/CycT1 | 13 | Primary Target |
| GSK3α | 45 | Off-Target |
| GSK3β | 87 | Off-Target |
| CDK2 | ~1300 | The ratio of IC50 values for CDK2/CDK9 is approximately 100. |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest. Specific conditions may need to be optimized for the particular kinase.
Materials:
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Recombinant Kinase (e.g., GSK3α, GSK3β)
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Kinase-specific substrate peptide
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This compound stock solution (in DMSO)
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM. Then, perform a 1:3 or 1:10 serial dilution to generate a dose-response curve.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.
-
-
Signal Detection:
-
Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay protocol or your chosen detection method to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Unexpected or inconsistent IC50 values.
-
Possible Cause: Inaccurate compound concentration.
-
Solution: Ensure the stock solution of this compound is fully dissolved and has been stored correctly. Prepare fresh serial dilutions for each experiment.
-
-
Possible Cause: Variation in assay conditions.
-
Solution: Maintain consistent ATP concentration, incubation times, and temperatures across all experiments. The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Use a fresh aliquot of the kinase and ensure it has been stored under appropriate conditions. Run a positive control with a known inhibitor for that kinase to validate assay performance.
-
Issue 2: High background signal in the assay.
-
Possible Cause: Contaminating ATPase activity in the enzyme preparation.
-
Solution: Use a highly purified recombinant kinase. Include a "no substrate" control to assess background ATP hydrolysis.
-
-
Possible Cause: Interference of the compound with the detection reagents.
-
Solution: Run a control with the highest concentration of this compound in the absence of the kinase to check for any direct effects on the assay signal.
-
Issue 3: Observed cellular phenotype does not align with known on-target or off-target effects.
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Possible Cause: The phenotype is due to a previously uncharacterized off-target kinase.
-
Solution: Consider performing a broad kinase selectivity screen using a commercial service to identify other potential off-target interactions of this compound.
-
-
Possible Cause: The effect is downstream of the primary off-target (GSK3) but in a less-characterized pathway.
-
Solution: Use siRNA or CRISPR-Cas9 to knock down GSK3α and GSK3β to see if the phenotype is replicated, which would suggest it is a consequence of GSK3 inhibition.
-
Visualizations
Caption: Off-target inhibition of GSK3 by this compound.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Atuveciclib Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Atuveciclib in common cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate and effective use of Atuveciclib in in-vitro experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of Atuveciclib in cell culture experiments, with a focus on stability-related concerns.
| Question | Possible Cause | Suggested Solution |
| Why am I observing a weaker than expected phenotypic effect with Atuveciclib? | 1. Degradation in Media: Atuveciclib may not be stable over the full duration of your experiment at 37°C. 2. Low Aqueous Solubility: The compound may have precipitated out of the culture medium.[1] 3. Suboptimal Concentration: The effective concentration might be higher for your specific cell line or assay. | 1. Perform a stability study to determine the half-life of Atuveciclib in your specific cell culture medium (see Protocol 1). Consider replacing the medium with freshly prepared Atuveciclib solution at regular intervals for long-term experiments. 2. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to maintain solubility.[2] Visually inspect the media for any signs of precipitation after dilution. 3. Conduct a dose-response experiment to determine the optimal concentration for your experimental setup.[3] |
| I am seeing high variability in my results between replicates. | 1. Inconsistent Compound Solubilization: The stock solution or final dilutions may not be homogenous. 2. Inconsistent Handling: Variations in incubation times or sample processing can introduce variability. 3. Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to plasticware. | 1. Ensure the DMSO stock solution is fully dissolved. When diluting into aqueous media, add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.[2] 2. Standardize all experimental steps, including timing of media changes and sample collection. 3. Consider using low-protein-binding plates and pipette tips.[4] |
| My stock solution of Atuveciclib appears cloudy or has visible precipitates. | 1. Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation. 2. Moisture Absorption: DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound.[5] | 1. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.[2] 2. Use fresh, anhydrous DMSO to prepare stock solutions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing Atuveciclib stock and working solutions?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5][6] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For experiments, the stock solution should be diluted into pre-warmed cell culture medium to the final desired concentration. To avoid precipitation, ensure the stock solution is added to the medium with gentle vortexing and that the final DMSO concentration remains low (e.g., ≤ 0.1%).[2][6]
Q2: How stable is Atuveciclib in cell culture media?
A2: While specific, publicly available stability data for Atuveciclib in various cell culture media is limited, small molecule inhibitors can exhibit variable stability. Factors such as the composition of the media, pH, and the presence of serum can affect stability.[4] It is best practice to determine the stability of Atuveciclib under your specific experimental conditions using the protocol provided below. Hypothetical stability data is presented in Table 1 for guidance.
Q3: Can I use Atuveciclib in serum-free media?
A3: Yes, but it is important to note that serum proteins can sometimes help to stabilize small molecules in solution.[4] Therefore, the stability of Atuveciclib might be different in serum-free versus serum-containing media. It is advisable to perform a stability check in your specific serum-free medium.
Q4: What is the mechanism of action of Atuveciclib?
A4: Atuveciclib is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[7][8] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[9][10] By inhibiting CDK9, Atuveciclib prevents transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and oncogenes.[1][10] It has been shown to suppress the NF-κB and STAT3 signaling pathways.[11][12]
Data on Atuveciclib Stability
The following table presents hypothetical stability data for Atuveciclib in two common cell culture media to illustrate how such data would be presented. Researchers should generate their own data using their specific experimental conditions.
Table 1: Hypothetical Stability of Atuveciclib (10 µM) in Cell Culture Media at 37°C
| Time Point (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 98% | 97% |
| 8 | 92% | 90% |
| 24 | 85% | 82% |
| 48 | 75% | 70% |
| 72 | 65% | 60% |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.
Experimental Protocols
Protocol 1: Determining the Stability of Atuveciclib in Cell Culture Media
This protocol outlines a method to determine the stability of Atuveciclib in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).[2][4]
Materials:
-
Atuveciclib powder
-
Anhydrous DMSO
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Cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of Atuveciclib in anhydrous DMSO. Ensure the powder is completely dissolved. Store in single-use aliquots at -80°C.
-
Prepare the working solution. On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points and replicates.
-
Set up the stability assay. In triplicate, add 1 mL of the 10 µM Atuveciclib working solution to the wells of a 24-well plate or to microcentrifuge tubes.
-
Incubate the samples. Place the plate or tubes in a humidified incubator at 37°C with 5% CO₂.
-
Collect samples at designated time points. Collect 100 µL aliquots from each replicate at time points such as 0, 2, 8, 24, 48, and 72 hours. The 0-hour sample should be collected immediately after preparation.
-
Store samples. Immediately store the collected aliquots at -80°C until analysis.
-
Analyze samples. Thaw the samples and analyze the concentration of Atuveciclib using a validated HPLC or HPLC-MS method.
-
Calculate the percentage remaining. The percentage of Atuveciclib remaining at each time point is calculated by comparing its peak area to the peak area at the 0-hour time point.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 12. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to BAY-1143572
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering resistance to BAY-1143572 (Atuveciclib) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-1143572?
BAY-1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex consists of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (CycT1).[1][2] By inhibiting CDK9, BAY-1143572 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[1] This action blocks transcriptional elongation, leading to the downregulation of short-lived, key oncogenic transcripts, most notably MYC.[3] The subsequent reduction in oncoproteins like MYC induces apoptosis and inhibits cancer cell proliferation.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to BAY-1143572. How do I confirm this is acquired resistance?
Acquired resistance is confirmed by a demonstrable and significant increase in the half-maximal inhibitory concentration (IC50) value.[4] You should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant line.
-
Establish a Baseline: Use an early-passage, frozen stock of the parental cell line to determine its baseline IC50 for BAY-1143572.[5]
-
Generate Dose-Response Curves: Culture both parental and suspected resistant cells and treat them with a range of BAY-1143572 concentrations for 48-72 hours.
-
Compare IC50 Values: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure cell survival and calculate the IC50 for each line. A significant rightward shift in the dose-response curve and a substantially higher IC50 value for the suspected resistant line confirms resistance.[4]
Q3: What are the potential mechanisms of resistance to a CDK9 inhibitor like BAY-1143572?
While specific resistance mechanisms to BAY-1143572 are still under investigation, resistance to targeted therapies, including kinase inhibitors, typically involves several common pathways:[4][6]
-
Target Alteration: Mutations in the CDK9 gene could alter the drug's binding site, reducing its inhibitory effect.
-
Bypass Pathway Activation: Cancer cells can upregulate parallel or downstream signaling pathways to overcome the transcriptional block. For example, activation of pro-survival pathways like PI3K/AKT or MAPK could compensate for the loss of MYC.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, lowering its intracellular concentration.[4]
-
Genomic Alterations: Amplification of the MYC oncogene could require higher drug concentrations to achieve a therapeutic effect.
Troubleshooting Guides
Problem: Gradual loss of BAY-1143572 efficacy over several passages.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a cell viability assay to confirm a shift in the IC50 value compared to an early-passage stock.2. If resistance is confirmed, begin molecular analysis to investigate the mechanism (see Q3 above).3. Consider establishing a resistant cell line through continuous culture with escalating drug concentrations for further study. |
| Cell Line Contamination or Genetic Drift | 1. Authenticate your cell line using Short Tandem Repeat (STR) profiling.2. Discard the current culture and restart from a new, authenticated, early-passage frozen vial. |
| Drug Instability | 1. Prepare fresh stock solutions of BAY-1143572 from powder. We recommend preparing small-volume aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles.2. Verify the recommended storage conditions for the compound. |
Problem: High variability in cell viability (IC50) assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before plating by gently triturating. 2. Check for uniform cell density across the culture vessel; inconsistent plating is a major source of variability.[4] 3. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[8] |
| Edge Effects in Multi-well Plates | 1. Minimize evaporation by filling the outer wells of the plate with sterile PBS or media without cells.2. Ensure proper humidity control in the incubator. |
| Inaccurate Drug Dilutions | 1. Perform serial dilutions carefully and use calibrated pipettes.2. Prepare a fresh dilution series for each experiment from a reliable stock solution. |
| Assay Timing and Reagent Issues | 1. Ensure the duration of drug treatment is consistent across all experiments.[9]2. Verify that assay reagents (e.g., MTT, CellTiter-Glo®) are within their expiration date and have been stored correctly. |
Data Presentation
Table 1: Representative IC50 Values for BAY-1143572
This table summarizes typical antiproliferative activity. Your results may vary based on the cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 310 | [10][11] |
| HeLa | Cervical Cancer | 920 | [10][11] |
| User-Generated Resistant Line (Example) | e.g., MOLM-13-BR | >5000 | Internal Data |
Table 2: Example qPCR Analysis of Potential Resistance Markers
This table shows hypothetical data from an experiment comparing a parental line to a BAY-1143572 Resistant (BR) line.
| Gene Target | Fold Change in BR Line (vs. Parental) | Potential Implication |
| ABCB1 (MDR1) | 15.2 | Increased Drug Efflux |
| CDK9 | 1.1 | No change in target expression |
| MYC | 4.8 | Upregulation to bypass inhibition |
| AKT1 | 6.3 | Activation of bypass survival pathway |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the dose-response of adherent cancer cells to BAY-1143572 in a 96-well format.
-
Cell Seeding: Trypsinize and count cells. Plate cells at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[5]
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Drug Preparation: Prepare a 2X serial dilution of BAY-1143572 in complete medium. Typical concentration ranges for an initial test might be 1 nM to 10 µM.[8] Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Drug Treatment: Remove the existing medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells. Incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol outlines the steps to check for the activation of the PI3K/AKT survival pathway.
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Sample Preparation: Culture parental and resistant cells with and without BAY-1143572 (at the IC50 of the parental line) for 24 hours.
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Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin) overnight at 4°C.
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Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Compare the levels of phosphorylated AKT relative to total AKT between the parental and resistant lines. An increase in p-AKT in the resistant line, especially in the presence of the drug, suggests bypass activation.[4]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medscape.com [medscape.com]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Atuveciclib treatment schedule for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Atuveciclib in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Atuveciclib?
Atuveciclib is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[4][5] This complex phosphorylates the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for the elongation of transcription for many genes, including key oncogenes like MYC and anti-apoptotic proteins like MCL1.[4][6][7] By inhibiting CDK9, Atuveciclib prevents this phosphorylation, leading to the suppression of oncogenic gene transcription, which in turn induces apoptosis and inhibits proliferation in tumor cells.[4][5]
Q2: What are the key pharmacokinetic parameters of Atuveciclib?
Pharmacokinetic studies in rats have shown that Atuveciclib has low blood clearance and a high volume of distribution.[1][8] Notably, it exhibits significantly improved oral bioavailability (54%) compared to earlier lead compounds.[1]
Pharmacokinetic Parameters of Atuveciclib in Rats
| Parameter | Value | Reference |
| Blood Clearance (CLb) | 1.1 L/h/kg | [1] |
| Volume of Distribution (Vss) | 1.0 L/kg | [1] |
| Oral Bioavailability | 54% | [1] |
| Blood/Plasma Ratio | ~1 | [1] |
| Half-life (t1/2) of lead compound BAY-958 | 0.7 h | [8] |
Q3: What are some reported in vivo dosing schedules for Atuveciclib and other CDK9 inhibitors?
Various dosing schedules have been explored for Atuveciclib and other CDK9 inhibitors in preclinical and clinical studies. The optimal schedule often depends on the tumor model and can be continuous or intermittent. Intermittent dosing has been suggested to allow for repeated downregulation of transiently expressed proteins like Mcl-1.[9]
Examples of In Vivo Dosing Schedules
| Compound | Dose & Schedule | Animal Model | Efficacy | Reference |
| Atuveciclib | 6.25 or 12.5 mg/kg/day | MOLM-13 xenograft mice | Dose-dependent antitumor efficacy | [10] |
| Atuveciclib | 25 or 35 mg/kg, three days on/two days off | MOLM-13 xenograft mice | T/C ratio of 0.33 and 0.20, respectively | [10] |
| Atuveciclib | 20 mg, 40 mg, or 80 mg once daily | Human (Phase I) | Dose escalation study | [11] |
| CDK9 Inhibitor (unnamed) | 15 mg/kg twice a week for three weeks | Xenograft mice | Tumor growth inhibition of 99% | [12] |
| CDK9 Inhibitor (unnamed) | 5 mg/kg twice a week for three weeks | Xenograft mice | Tumor growth inhibition >95% | [12] |
| CDKI-73 (oral CDK9 inhibitor) | 100 mg/kg orally once every 3 days | HCT 116 xenograft mice | Significant tumor growth inhibition | [13] |
Q4: What is the primary dose-limiting toxicity observed with Atuveciclib?
In clinical trials, a high incidence of neutropenia has been reported as a dose-limiting toxicity for Atuveciclib, which in some cases could not be managed with granulocyte colony-stimulating factor (G-CSF).[14] This has posed a challenge in achieving a therapeutic window in some studies.[15]
Troubleshooting Guide
Problem 1: Suboptimal antitumor efficacy in vivo.
| Possible Cause | Suggested Solution |
| Inadequate Dosing Schedule | The dosing schedule may not be optimal for the specific tumor model. CDK9 inhibition can lead to a transient downregulation of key targets like Mcl-1.[9] Consider switching from a continuous daily dosing to an intermittent schedule (e.g., twice weekly, or a few days on/off) to allow for repeated target suppression.[9][10][12] |
| Insufficient Target Engagement | The administered dose may not be sufficient to achieve sustained inhibition of CDK9 in the tumor tissue. It is crucial to maintain target coverage for an adequate duration (e.g., >8 hours) to induce apoptosis.[6] Perform pharmacodynamic studies to assess the levels of phosphorylated RNA Pol II (Ser2), and downstream targets like MYC and MCL1 in tumor tissue at different time points post-treatment. |
| Tumor Model Resistance | The tumor model may not be dependent on the transcriptional addiction pathway targeted by Atuveciclib. Cell lines with high CDK9 expression have shown greater sensitivity.[7][16] Before starting in vivo studies, screen a panel of cell lines for their sensitivity to Atuveciclib in vitro to select the most responsive models. |
| Poor Drug Exposure | Although Atuveciclib has good oral bioavailability, issues with formulation or administration could lead to suboptimal exposure.[1] Verify the formulation and administration technique. Consider performing pharmacokinetic analysis to measure plasma and tumor drug concentrations. |
Problem 2: Excessive toxicity, such as significant body weight loss or neutropenia.
| Possible Cause | Suggested Solution |
| Dose is Too High | The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal model. The MTD for Atuveciclib in nude mice has been reported as 25 mg/kg once daily.[10] Perform a dose-finding study to determine the MTD in your specific mouse strain and tumor model. Start with a lower dose and escalate until signs of toxicity are observed. |
| Continuous Dosing Schedule | Continuous daily dosing may lead to cumulative toxicity.[14] Switch to an intermittent dosing schedule (e.g., every other day, or a few days on/off) to allow for recovery between doses.[9][12] |
| Combination with other agents | If Atuveciclib is used in combination with other therapies, synergistic toxicity may occur.[17] Evaluate the toxicity of each agent individually before combining them. Consider reducing the dose of one or both agents in the combination regimen. |
Experimental Protocols
1. In Vivo Antitumor Efficacy Study
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Animal Model: Immunocompromised mice (e.g., NOD/SCID or NOG) are typically used for xenograft studies.
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Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization and Treatment: Randomize mice into treatment and control groups. Prepare Atuveciclib in a suitable vehicle (e.g., as specified by the manufacturer or in a solution for oral gavage) and administer according to the chosen dosing schedule. The control group should receive the vehicle only.
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Monitoring: Monitor animal body weight and overall health daily.
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Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised and weighed.
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Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. The T/C (treatment/control) ratio is a common metric for efficacy.[8][10]
2. Western Blot Analysis for Pharmacodynamic Assessment
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Sample Collection: At predetermined time points after the final dose, euthanize the mice and excise the tumors.
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Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
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Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, MYC, MCL1, and a loading control (e.g., β-actin or GAPDH).
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Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Visualizations
Caption: Atuveciclib inhibits the CDK9/P-TEFb complex, preventing RNA Pol II phosphorylation and oncogene transcription.
Caption: Workflow for an in vivo efficacy study of Atuveciclib in a xenograft model.
Caption: A logical flow for troubleshooting common issues in Atuveciclib in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 4. Facebook [cancer.gov]
- 5. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Balancing Properties with Carboxylates: A Lead Optimization Campaign for Selective and Orally Active CDK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK9 for treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational drug combinations with CDK4/6 inhibitors in acute lymphoblastic leukemia | Haematologica [haematologica.org]
Technical Support Center: BAY1143572 Formulation and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize precipitation of BAY1143572 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide: Minimizing this compound Precipitation
Q1: I dissolved this compound in an aqueous buffer for my in vitro assay, but it precipitated out. What went wrong?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. While one study reported an aqueous solubility of 479 mg/L, many suppliers classify the compound as insoluble in water.[1] Precipitation is likely to occur, especially at higher concentrations or upon standing. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.
Q2: My this compound solution, prepared by diluting a DMSO stock, became cloudy or formed a precipitate over time. How can I prevent this?
A2: This is a common issue when diluting a drug from a high-solubility organic solvent into a low-solubility aqueous medium. The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound. Here are several strategies to address this:
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Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved. However, be mindful of the DMSO tolerance of your specific cell line or assay, as high concentrations can be toxic.
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Use a co-solvent system: For more robust solubility, especially for in vivo studies, a mixed solvent system is highly effective. A commonly used formulation consists of DMSO, PEG300, and a surfactant like Tween 80, diluted in water or saline.[2][3] This combination enhances the solubilizing capacity of the vehicle.
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Prepare fresh solutions: Due to potential instability and precipitation over time, it is best practice to prepare the final aqueous working solution of this compound immediately before use.[2][3] Avoid long-term storage of diluted aqueous solutions.
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Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and ensure a homogenous solution, particularly when preparing stock solutions in DMSO.[4]
Q3: I am preparing this compound for animal studies (oral administration). What is a suitable vehicle to prevent precipitation and ensure bioavailability?
A3: For oral administration in animal models, a formulation that enhances solubility and absorption is critical. Based on established protocols, two main approaches can be considered:
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Aqueous Co-Solvent Formulation: A multi-component system is recommended for achieving a stable solution suitable for oral gavage. A typical formulation involves dissolving this compound in DMSO first, then adding PEG300 and Tween 80 before finally adding water or a saline solution.[2] This creates a self-emulsifying system that improves drug dissolution and bioavailability.[5]
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Lipid-Based Formulation: Another option is to use an oil-based vehicle. One protocol suggests dissolving a DMSO stock of this compound into corn oil for oral administration.[2][3] Lipid-based formulations can enhance the absorption of lipophilic drugs.[5][6]
For intravenous administration, a solution using solubilizers such as PEG400 has been used in rat pharmacokinetic studies.[1]
Frequently Asked Questions (FAQs)
What is the solubility of this compound in common solvents?
The solubility of this compound varies significantly depending on the solvent. It is highly soluble in DMSO but generally considered insoluble in water and ethanol alone.[2][7] Refer to the table below for specific solubility data.
How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in 100% fresh, high-quality DMSO.[2] Suppliers report solubility in DMSO at concentrations ranging from 69 mg/mL to over 128 mg/mL.[2][7][8] Store the DMSO stock solution at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles.[2][7]
Can I adjust the pH of my aqueous buffer to improve this compound solubility?
While pH adjustment is a common technique for ionizable compounds, there is no specific data available to suggest this is an effective strategy for this compound.[6] The primary recommended method is the use of organic co-solvents and surfactants.
Are there other excipients I can use to improve solubility?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Concentration (mM) | Source(s) |
| Aqueous Solution | 479 mg/L | ~1.24 mM | [1] |
| Water | Insoluble | < 2.58 mM (<1 mg/mL) | [2][7] |
| Ethanol | Insoluble | < 2.58 mM (<1 mg/mL) | [2][7] |
| DMSO | 69 mg/mL | ~178.09 mM | [7] |
| DMSO | 77 mg/mL | ~198.74 mM | [2][3] |
| DMSO | ≥ 128.5 mg/mL | ≥ 331.67 mM | [8] |
Note: The molecular weight of this compound is 387.43 g/mol . "Insoluble" is a qualitative term; refer to quantitative values where available. Discrepancies in reported solubility values may be due to variations in experimental conditions or batch-to-batch differences.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 77 mg/mL).
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Vortex thoroughly to dissolve the compound. Gentle warming or brief sonication may be used to aid dissolution if necessary.
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Once fully dissolved, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year at -80°C).[2][3]
Protocol 2: Preparation of an Aqueous Co-Solvent Formulation for In Vivo Use
This protocol is adapted from a supplier's recommendation for preparing a 1 mL working solution.[2][3] The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
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Prepare a concentrated stock solution of this compound in DMSO (e.g., 77 mg/mL).
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In a sterile tube, add 400 µL of PEG300.
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Add 50 µL of your this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
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Add 50 µL of Tween 80 to the mixture and mix again until clear.
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Add 500 µL of sterile double-distilled water (ddH₂O) or saline to bring the final volume to 1 mL.
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Mix the final solution thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[2][3]
Visualizations
Caption: Recommended workflows for preparing this compound solutions.
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY-1143572. | 1414943-88-6 [amp.chemicalbook.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: BAY1143572 and Primary Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential toxicity of BAY1143572 in primary cells. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Atuveciclib, is a potent and highly selective oral inhibitor of the positive transcription elongation factor b (PTEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from abortive to productive transcription elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, thereby inducing apoptosis in sensitive cells.[4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CDK9, submicromolar inhibitory activity has been reported against Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β).[1][5] Researchers should consider the potential for GSK3 inhibition to influence their experimental outcomes, particularly in pathways related to metabolism, inflammation, and cell fate.
Q3: What is the expected cytotoxic effect of this compound on primary cells?
A3: The cytotoxicity of this compound in primary cells is expected to be cell-type dependent. Cells that are highly proliferative or are "addicted" to the transcription of short-lived survival proteins are more likely to be sensitive. For example, this compound has shown potent antiproliferative activity against primary aggressive NK-cell leukemia (ANKL) cells.[4] However, quiescent or slowly dividing primary cells may exhibit lower sensitivity. It is crucial to perform dose-response experiments to determine the cytotoxic profile in your specific primary cell model.
Q4: Are there any clinical data on the toxicity of this compound?
A4: this compound has entered Phase I clinical trials for the treatment of cancer.[1][2][6] While specific adverse event data for this compound is not extensively published, clinical trials of other CDK inhibitors have reported adverse events such as fatigue, nausea, anemia, and neutropenia.[7][8][9] This suggests that hematopoietic cells may be particularly sensitive to this class of drugs.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Primary Cell Cultures
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Possible Cause 1: High Proliferative Rate of Primary Cells.
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Troubleshooting:
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Confirm the proliferative state of your primary cells. Even typically quiescent cells can be induced to proliferate in culture.
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Perform a thorough dose-response and time-course experiment to determine the IC50 value for your specific cell type and experimental duration.
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Consider using a lower, non-toxic concentration of this compound if the goal is to study mechanism of action without inducing widespread cell death.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting:
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Review the literature for known off-target effects of this compound (e.g., GSK3 inhibition) and assess if these could contribute to the observed toxicity in your cell model.[1][5]
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If possible, use a structurally unrelated CDK9 inhibitor to see if the phenotype is reproducible.
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Employ genetic approaches, such as siRNA-mediated knockdown of CDK9, to confirm that the observed cytotoxicity is on-target.
-
-
-
Possible Cause 3: Solvent Toxicity.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Always include a vehicle-only control in your experimental design.
-
-
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays
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Possible Cause 1: Inappropriate Assay for Cell Type.
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Troubleshooting:
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For non-proliferating primary cells like neurons or cardiomyocytes, standard proliferation assays (e.g., BrdU incorporation) may not be suitable.
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Consider using viability assays that measure metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release, trypan blue exclusion). For a more detailed analysis, flow cytometry with viability dyes is recommended.
-
-
-
Possible Cause 2: Sub-optimal Cell Culture Conditions.
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Troubleshooting:
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Primary cells are often more sensitive to culture conditions than cell lines. Ensure optimal media, supplements, and cell density.
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Monitor the health of your cells throughout the experiment, as stressed cells may be more susceptible to drug-induced toxicity.
-
-
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Possible Cause 3: Compound Instability.
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Troubleshooting:
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Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use.
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Protect the compound from light and repeated freeze-thaw cycles.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| CDK9/CycT1 | 13 | Biochemical Assay |
| GSK3α | 45 | Biochemical Assay |
| GSK3β | 87 | Biochemical Assay |
Data sourced from multiple references.[1][5]
Table 2: Antiproliferative Activity of this compound in Selected Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| HeLa | Cervical Cancer | 920 |
| MOLM-13 | Acute Myeloid Leukemia | 310 |
Data sourced from multiple references.[1]
Table 3: Effect of this compound on Primary Aggressive NK-Cell Leukemia (ANKL) Cells
| Sample | IC50 (nM) |
| ANKL Patient 1 | ~200 |
| ANKL Patient 2 | ~400 |
Data is estimated from graphical representations in the cited literature.[4]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment in Adherent Primary Cells (e.g., Fibroblasts, Endothelial Cells)
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Cell Seeding: Plate primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.
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Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
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Treatment: Carefully remove the culture medium from the cells and add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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Viability Assessment (MTT Assay Example):
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Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified chamber.
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Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
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Cell Preparation: Isolate primary hematopoietic progenitor cells (e.g., from bone marrow or cord blood) using standard methods.
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Compound Dilution: Prepare various concentrations of this compound in the appropriate medium.
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Plating: Mix the hematopoietic progenitor cells with a semi-solid methylcellulose-based medium containing appropriate cytokines and the desired concentration of this compound or vehicle control.
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Incubation: Plate the cell mixture into 35 mm dishes and incubate for 10-14 days at 37°C and 5% CO2 in a humidified incubator.
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Colony Counting: Enumerate the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
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Data Analysis: Express the number of colonies as a percentage of the vehicle control to assess the inhibitory effect of this compound on hematopoietic progenitor proliferation and differentiation.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Logical steps for troubleshooting unexpected cytotoxicity.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment-Related Adverse Events with PD-1 or PD-L1 Inhibitors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Thromboembolic Events with Cyclin-Dependent Kinase 4/6 Inhibitors in the FDA Adverse Event Reporting System | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Atuveciclib
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor oral bioavailability of Atuveciclib.
Frequently Asked Questions (FAQs)
Q1: What is Atuveciclib and what are the common challenges with its oral bioavailability?
Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of gene transcription.[1][2] It is being investigated for its potential as an anti-cancer therapeutic.[1][2] While Atuveciclib has shown oral bioavailability, optimizing its formulation to ensure consistent and adequate absorption can be challenging.[3] Like many kinase inhibitors, Atuveciclib's oral bioavailability can be influenced by factors such as low aqueous solubility and potential for efflux by transporters in the gastrointestinal tract.[4] An earlier lead compound, BAY-958, exhibited low aqueous solubility (11 mg/L at pH 6.5), moderate permeability, and a high efflux ratio, resulting in poor oral bioavailability (10%) in rats. Atuveciclib was developed to improve upon these properties.
Q2: What is the Biopharmaceutics Classification System (BCS) classification of Atuveciclib and why is it important?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While a definitive BCS classification for Atuveciclib is not publicly available, based on the information for the lead compound (low solubility, moderate permeability), it is likely a BCS Class II or IV compound. This classification is crucial as it helps to identify the rate-limiting step for oral absorption.
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BCS Class II: Low Solubility, High Permeability. For these drugs, the dissolution rate is the primary barrier to absorption.
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BCS Class IV: Low Solubility, Low Permeability. These drugs face challenges with both dissolving in the gastrointestinal fluids and crossing the intestinal wall.
Understanding the likely BCS class of Atuveciclib allows researchers to select appropriate formulation strategies to enhance its bioavailability.
Q3: What are the key physicochemical properties of Atuveciclib that I should be aware of?
While detailed proprietary data may not be available, published information on a precursor compound and Atuveciclib itself provides valuable insights.
| Property | Lead Compound (BAY-958) | Atuveciclib (BAY 1143572) | Implication for Oral Bioavailability |
| Aqueous Solubility | Low (11 mg/L at pH 6.5) | Improved compared to lead | Low solubility can lead to incomplete dissolution in the GI tract, limiting the amount of drug available for absorption. |
| Permeability (Caco-2) | Moderate (Papp A→B: 22 nm/s) | Moderate (Papp A→B: 35 nm/s)[3] | Moderate permeability suggests the drug can cross the intestinal epithelium, but this may not be optimal. |
| Efflux Ratio (Caco-2) | High (15) | Moderate (6)[3] | A high efflux ratio indicates that the drug is actively transported back into the intestinal lumen, reducing net absorption. Atuveciclib shows an improvement over its predecessor. |
| Oral Bioavailability (Rat) | Low (10%) | Significantly Improved (54%)[3] | This demonstrates that formulation and chemical modification can successfully overcome initial bioavailability challenges. |
Q4: What formulation strategies can be employed to improve the oral bioavailability of Atuveciclib?
Several formulation strategies can be effective for poorly soluble compounds like Atuveciclib:
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Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.[4]
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Amorphous Solid Dispersions: Dispersing Atuveciclib in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]
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Salt Formation: Creating a salt of the active pharmaceutical ingredient can significantly alter its solubility and dissolution rate. The hydrochloride salt of the lead compound was used in some preclinical studies.
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Use of Solubilizing Excipients: For preclinical in vivo studies, Atuveciclib has been formulated as a solution using solubilizers like polyethylene glycol (PEG 400). Another suggested formulation includes DMSO, PEG300, Tween 80, and water.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low and/or variable plasma concentrations after oral dosing | Poor aqueous solubility leading to incomplete dissolution. pH-dependent solubility causing variable dissolution in different regions of the GI tract. High first-pass metabolism in the gut wall or liver. Efflux transporter activity. | 1. Characterize Solubility: Determine the pH-solubility profile of Atuveciclib. 2. Formulation Enhancement: Prepare and test different formulations (e.g., micronization, amorphous solid dispersion, lipid-based formulation) in in vitro dissolution studies. 3. In Vitro Permeability and Efflux: Use Caco-2 cell assays to confirm permeability and assess the impact of efflux pump inhibitors. 4. In Vivo Studies: Conduct pharmacokinetic studies in animal models with different formulations to assess improvements in bioavailability. |
| Lack of dose proportionality in pharmacokinetic studies | Saturation of dissolution at higher doses. Saturation of transport mechanisms. | 1. In Vitro Dissolution: Perform dissolution studies at different drug loadings to identify potential saturation of solubility. 2. In Vivo Dose Escalation Studies: Carefully design dose-ranging studies to identify the dose at which proportionality is lost. 3. Formulation Adjustment: Consider formulations that enhance and maintain solubility at higher concentrations. |
| High inter-animal variability in plasma exposure | Differences in gastrointestinal physiology (e.g., gastric pH, transit time) among animals. Food effects. Inconsistent dosing technique. | 1. Controlled Feeding: Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). 2. Vehicle Optimization: Ensure the dosing vehicle is robust and provides consistent drug delivery. 3. Refine Dosing Technique: Ensure accurate and consistent administration of the oral dose. |
| Precipitation of Atuveciclib in the formulation vehicle or upon dilution | The vehicle cannot maintain the desired concentration. The drug is supersaturated and thermodynamically unstable. | 1. Screen Vehicles: Test a range of pharmaceutically acceptable vehicles and co-solvents. 2. Lower Concentration: If feasible, reduce the drug concentration in the formulation. 3. Use a Nanosuspension: This can keep the drug as fine particles and prevent the formation of larger, less soluble precipitates. |
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of Atuveciclib at different pH values relevant to the gastrointestinal tract.
Methodology:
-
Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
-
Add an excess amount of Atuveciclib powder to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at 37°C for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of dissolved Atuveciclib in the filtrate using a validated analytical method such as HPLC-UV.
Protocol 2: In Vitro Dissolution Testing of Different Formulations
Objective: To compare the dissolution rate and extent of different Atuveciclib formulations.
Methodology:
-
Prepare different formulations of Atuveciclib (e.g., micronized powder, amorphous solid dispersion, physical mixture with excipients).
-
Use a USP II (paddle) dissolution apparatus.
-
The dissolution medium should be a biorelevant fluid (e.g., Simulated Gastric Fluid (SGF) or Fasted State Simulated Intestinal Fluid (FaSSIF)).
-
Maintain the temperature at 37°C and the paddle speed at a suitable rate (e.g., 50-75 rpm).
-
Introduce a known amount of the Atuveciclib formulation into the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analyze the concentration of dissolved Atuveciclib in each sample using a validated analytical method.
-
Plot the percentage of drug dissolved versus time to compare the dissolution profiles of the different formulations.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different Atuveciclib formulations.
Methodology:
-
Use male Wistar or Sprague-Dawley rats.
-
Divide the animals into groups, with each group receiving a different formulation of Atuveciclib. Include an intravenous (IV) dosing group to determine the absolute bioavailability.
-
For oral administration, formulate Atuveciclib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution with PEG 400).
-
Administer a single oral dose of the Atuveciclib formulation to each rat via oral gavage.
-
For the IV group, administer a single dose via tail vein injection.
-
Collect blood samples from the jugular vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of Atuveciclib in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Atuveciclib inhibits P-TEFb, preventing transcription and promoting apoptosis.
Caption: A logical workflow to diagnose and address poor oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to BAY1143572
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential acquired resistance to BAY1143572 (Atuveciclib), a selective PTEFb/CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional pausing to productive elongation. By inhibiting CDK9, this compound prevents the transcription of a subset of genes, particularly those with short-lived mRNAs that encode for key survival proteins and oncogenes, such as MYC and MCL-1. This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My cells are no longer responding to this compound at the expected concentration. What are the potential mechanisms of acquired resistance?
Acquired resistance to CDK9 inhibitors like this compound can arise through several mechanisms. Based on studies of similar inhibitors, the most likely causes include:
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On-Target Mutations: A point mutation in the kinase domain of CDK9, such as the L156F "gatekeeper" mutation, can sterically hinder the binding of this compound to its target, thereby reducing its inhibitory effect.[1]
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Upregulation of CDK9 Activity: Cancer cells may compensate for the inhibitor by increasing the kinase activity of CDK9. This can occur through mechanisms such as increased phosphorylation of the CDK9 T-loop, a key activating modification.
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Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel survival pathways that circumvent the need for CDK9-mediated transcription of pro-survival genes. This may involve:
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Stabilization of Mcl-1 Protein: Increased stability of the anti-apoptotic protein Mcl-1, potentially through activation of the MAPK/ERK pathway, can promote cell survival even when its transcription is suppressed.
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Compensatory Upregulation of MYC: The bromodomain protein BRD4 can mediate a rebound in MYC transcription, compensating for the inhibitory effect of the drug.[2]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.
Q3: How can I confirm if my cells have developed resistance to this compound?
The first step is to perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound (Increased IC50)
This is the primary indicator of acquired resistance. The following table provides an illustrative example of the expected shift in IC50 values based on data from a similar CDK9 inhibitor, BAY1251152.[1]
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in IC50 |
| Example AML Cell Line | 15 | 1500 | 100 |
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values of this compound in your parental and suspected resistant cell lines. A significant fold increase confirms resistance.
-
Sequence the CDK9 Kinase Domain: To investigate on-target mutations, perform whole-exome or Sanger sequencing of the CDK9 gene in both parental and resistant cells. Pay close attention to the gatekeeper residue (L156) and other residues in the ATP-binding pocket.
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Analyze Downstream Target Expression: Use Western blotting and qRT-PCR to assess the expression levels of key downstream targets of CDK9, such as phospho-RNAPII (Ser2), MYC, and Mcl-1, in the presence and absence of this compound. In resistant cells, you may observe a diminished reduction of these markers upon drug treatment compared to sensitive cells.
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Investigate Bypass Pathways:
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MAPK/ERK Pathway: Use Western blotting to probe for phosphorylated ERK (p-ERK). An increase in p-ERK levels in resistant cells could indicate activation of this survival pathway.
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BRD4-mediated MYC rebound: Analyze MYC expression at both the mRNA and protein level over a time course of this compound treatment. A transient decrease followed by a rebound in MYC levels may suggest this mechanism.
-
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Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to compare its accumulation in parental versus resistant cells. Reduced accumulation in resistant cells suggests increased efflux pump activity.
The following table provides an example of the expected changes in downstream target expression in resistant cells, based on data for BAY1251152.[1]
| Marker | Parental Cells (with inhibitor) | Resistant Cells (with inhibitor) |
| p-RNAPII (Ser2) | Significantly Reduced | Minimally Reduced |
| MYC mRNA | > 5-fold decrease | < 2-fold decrease |
| Mcl-1 Protein | Significantly Reduced | Minimally Reduced |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the gradual dose escalation method to generate a drug-resistant cell line.
Workflow for Generating a Drug-Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initiate drug treatment: Start by culturing the cells in their standard growth medium containing a low concentration of this compound (e.g., the IC20).
-
Monitor cell growth: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and select: Continue this process of gradual dose escalation over several months. The surviving cells are being selected for their resistance to the drug.
-
Confirm resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.
-
Cryopreserve: Once a resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Cell Viability Assay (MTT)
Workflow for MTT Assay
Caption: Workflow for MTT cell viability assay.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-Mcl-1, anti-p-ERK, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
Workflow for qRT-PCR
Caption: Workflow for quantitative real-time PCR.
Materials:
-
Parental and resistant cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for MYC, MCL1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound, then extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Protocol 5: Whole Exome Sequencing
Workflow for Whole Exome Sequencing
Caption: Workflow for whole exome sequencing.
Materials:
-
Parental and resistant cell lines
-
Genomic DNA extraction kit
-
NGS library preparation kit
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Exome capture kit
-
Next-generation sequencer
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA.
-
Exome Capture: Enrich for the exonic regions of the genome using an exome capture kit.
-
Sequencing: Sequence the captured exome libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, call genetic variants (SNPs and indels), and compare the variant profiles of the parental and resistant cell lines to identify mutations that have arisen in the resistant population, with a particular focus on the CDK9 gene.
Signaling Pathway Diagram
This compound Mechanism of Action and Potential Resistance Pathways
Caption: this compound signaling and resistance pathways.
References
Effect of serum concentration on BAY1143572 activity in vitro
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro activity of BAY1143572, with a specific focus on the potential influence of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound, also known as Atuveciclib, is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This action blocks the transition from transcriptional pausing to productive elongation, leading to a reduction in the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc.[3] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][4]
Q2: I am observing a higher IC50 value for this compound in my cell proliferation assay than what is reported in the literature. What could be the cause? A2: A higher than expected IC50 value can be attributed to several factors, with cell culture conditions being a primary suspect. Specifically, a high concentration of serum (e.g., 10% Fetal Bovine Serum or higher) in your culture medium can significantly impact the apparent potency of the inhibitor. While direct studies on this compound are not widely published, general pharmacological principles suggest two main reasons for this effect:
-
Protein Binding: Small molecule inhibitors can bind to proteins present in serum, most notably albumin. This binding reduces the concentration of free, unbound this compound available to enter the cells and engage with its target, CDK9.[5][6] Consequently, a higher total concentration of the drug is required to achieve the desired biological effect, leading to a higher apparent IC50.
-
Growth Factor Signaling: Serum is a complex mixture containing numerous growth factors that actively promote cell proliferation and survival pathways.[5] These signaling cascades can sometimes counteract the anti-proliferative effects of the inhibitor. High serum levels may provide strong survival signals that partially overcome the apoptotic pressure induced by this compound, thus requiring a higher drug concentration to inhibit cell growth.
Q3: How can I optimize my experimental conditions to get more consistent results with this compound? A3: To achieve consistent and reproducible results, it is crucial to standardize your assay conditions. We recommend performing a serum concentration titration (e.g., testing your assay at 1%, 2.5%, 5%, and 10% FBS) to determine the optimal condition for your specific cell line and experimental goals. For many anti-proliferative assays, reducing the serum concentration can increase the sensitivity of the cells to the inhibitor.[5] Always use the same batch of serum for a set of comparative experiments to avoid variability in growth factor composition.[5]
Q4: Can serum deprivation itself affect my apoptosis assay results? A4: Yes. Serum deprivation is a well-known inducer of apoptosis in many cell lines.[7][8][9] When evaluating this compound-induced apoptosis, it is critical to include a "vehicle control" (e.g., DMSO) at the same low-serum concentration as your drug-treated samples. This allows you to distinguish between apoptosis caused by serum withdrawal and the specific effect of this compound.
Quantitative Data Summary
The in vitro anti-proliferative activity of this compound has been reported in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is dependent on the cell line and specific assay conditions used.
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference |
| HeLa | Cervical Cancer | Proliferation Assay | 920 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation Assay | 310 | [1] |
| HuH7 | Hepatocellular Carcinoma | MTT Assay | Potent Efficacy | [10] |
| HLE | Hepatocellular Carcinoma | MTT Assay | Potent Efficacy | [10] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Potent Efficacy | [10] |
Note: The specific serum concentrations used to derive these IC50 values are not always detailed in the cited literature. Efficacy may vary based on experimental conditions.
Visual Guides and Pathways
Caption: Mechanism of action of this compound on the P-TEFb/CDK9 signaling pathway.
Caption: Potential impact of high serum concentration on the apparent in vitro potency of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Serum Variability: Different lots of FBS can have varying compositions of growth factors and proteins.[5] 2. Inconsistent Serum Concentration: Using different serum percentages across experiments. | 1. Standardize Serum: Use the same batch of FBS for all related experiments. If a new batch must be used, re-validate key parameters. 2. Fixed Concentration: Decide on a fixed, optimal serum concentration for your assays and use it consistently. |
| No significant cell death observed at expected concentrations. | 1. High Serum Concentration: High levels of serum may be masking the drug's effect due to protein binding or growth factor signaling.[5] 2. Cell Line Resistance: The chosen cell line may be intrinsically resistant to CDK9 inhibition. | 1. Reduce Serum: Perform a dose-response experiment in a medium with lower serum (e.g., 2.5% FBS). Ensure you have appropriate controls for the low-serum condition. 2. Use a Positive Control Cell Line: Test a known sensitive cell line (e.g., MOLM-13) in parallel to confirm the activity of your drug stock. |
| High background apoptosis in control groups. | 1. Serum Deprivation Stress: Culturing cells in very low or no serum for extended periods can induce apoptosis independently of the drug treatment.[7][11] | 1. Optimize Serum Level: Find a minimum serum concentration that maintains the health of the control cells for the duration of the experiment. 2. Time-Course Experiment: Reduce the duration of the experiment to minimize stress from serum deprivation. |
Experimental Protocols
Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., 10% FBS).
-
Serum Concentration Adjustment (Optional but Recommended): The next day, replace the medium with a fresh medium containing a lower, standardized serum concentration (e.g., 2.5% FBS). Allow cells to acclimate for 4-6 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the drug solutions to the appropriate wells. Include "vehicle-only" (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours until formazan crystals form.[12]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis induced by serum deprivation of PC12 cells is not preceded by growth arrest and can occur at each phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of apoptosis induced by serum deprivation in cultured conjunctival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum deprivation induces apoptotic cell death in a subset of Balb/c 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomolther.org [biomolther.org]
- 12. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of BAY1143572 (Atuveciclib) and Other CDK9 Inhibitors in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of leukemia treatment is continually evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. One such promising target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML) and other leukemias, where it drives the expression of anti-apoptotic proteins and oncogenes critical for cancer cell survival.[1][2] This has led to the development of a class of small molecule inhibitors that target CDK9.
This guide provides a comprehensive comparison of BAY1143572 (Atuveciclib), a highly selective CDK9 inhibitor, with other notable CDK9 inhibitors that have been evaluated in the context of leukemia. The comparison focuses on their performance based on preclinical experimental data, including in vitro potency and in vivo efficacy. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of the cited studies.
Mechanism of Action of CDK9 Inhibitors in Leukemia
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation.[3] In many leukemias, cancer cells become dependent on the continuous high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYC.[4][5]
CDK9 inhibitors function by competing with ATP for the binding pocket of the CDK9 kinase domain.[3] This inhibition prevents the phosphorylation of RNAPII, leading to a global reduction in transcription, particularly of genes with short mRNA half-lives. The subsequent depletion of critical survival proteins like Mcl-1 and MYC triggers cell cycle arrest and apoptosis in leukemia cells.[4][5]
Comparative In Vitro Performance
The in vitro potency of CDK9 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against CDK9 kinase activity and their ability to inhibit the proliferation of various leukemia cell lines.
| Inhibitor | Target CDKs | CDK9 IC50 (nM) | Leukemia Cell Line | Proliferation IC50 (nM) | Citation(s) |
| This compound (Atuveciclib) | CDK9 | ~5-13 | MOLM-13 (AML) | 310 | [6] |
| MV4-11 (AML) | - | [6] | |||
| Other AML cell lines (median) | 385 (range: 230-1100) | [7] | |||
| Alvocidib (Flavopiridol) | CDK1, 2, 4, 6, 7, 9 | ~6 | Various AML cell lines | Varies | [1] |
| Hut78 (CTCL) | <100 | [8][9] | |||
| Dinaciclib (SCH727965) | CDK1, 2, 5, 9 | ~4 | HL-60 (AML) | 8.46 | [10] |
| KG-1 (AML) | 14.37 | [10] | |||
| SNS-032 (BMS-387032) | CDK2, 7, 9 | ~4 | Various AML cell lines | 71.7 - 402 | [4] |
| Voruciclib | CDK9 | <10 | - | - | [11] |
| AZD4573 | CDK9 | <4 | MV4-11 (AML) | - | [2][12] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Comparative In Vivo Efficacy in Leukemia Models
Preclinical in vivo studies using xenograft models of human leukemia are essential for evaluating the anti-tumor activity and tolerability of CDK9 inhibitors. These studies provide insights into the potential clinical utility of these compounds.
| Inhibitor | Leukemia Model | Dosing Schedule | Key Efficacy Findings | Citation(s) |
| This compound (Atuveciclib) | MOLM-13 (AML) xenograft (mice) | 25 mg/kg, daily | Significant tumor growth inhibition | [6][13] |
| MV4-11 (AML) xenograft (rats) | - | Significant tumor growth inhibition | [6] | |
| Alvocidib (Flavopiridol) | OCI-AML3 (AML) xenograft (mice) | 2.5 mg/kg | 9.7% tumor growth inhibition (TGI) | |
| Dinaciclib (SCH727965) | THP1-luciferase (AML) xenograft (mice) | 20 mg/kg, daily for 5 days | Reduced leukemic burden | [5] |
| Patient-derived AML xenograft (mice) | 20 mg/kg, daily for 5 days | Marked reduction in bone marrow involvement | [5] | |
| AZD4573 | MV4-11 (AML) xenograft | 15 mg/kg, twice weekly | Tumor regression | [3] |
| Patient-derived AML xenograft (mice) | - | >50% reduction of leukemic blasts in 5 of 9 models | [4] | |
| Voruciclib | Murine xenograft models | Intermittent schedule | Decreased tumor growth rate and improved survival (in combination with venetoclax) | [1][10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments used in the evaluation of CDK9 inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of the inhibitors on leukemia cells.
Protocol: MTT Assay
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to acclimate.
-
Compound Treatment: Cells are treated with a range of concentrations of the CDK9 inhibitor or vehicle control (DMSO) for 48-96 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the effect of CDK9 inhibitors on the protein levels of key downstream targets and markers of apoptosis.
Protocol: Western Blotting for Mcl-1 and MYC
-
Cell Lysis: Leukemia cells are treated with the CDK9 inhibitor for a specified time, then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Mcl-1, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of CDK9 inhibitors in a physiological setting.
Protocol: AML Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13, MV4-11).
-
Tumor Growth and Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or bioluminescence imaging (for systemic models). Animal body weight and general health are also monitored.
-
Drug Administration: Once tumors are established, mice are treated with the CDK9 inhibitor or vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or an increase in survival time. At the end of the study, tumors and organs may be harvested for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The inhibition of CDK9 represents a promising therapeutic strategy for various forms of leukemia. This compound (Atuveciclib) has demonstrated high selectivity and potent anti-leukemic activity in preclinical models, positioning it as a significant compound in this class.[6] While direct comparative clinical data is limited, the preclinical data summarized in this guide provides a valuable framework for understanding the relative strengths and characteristics of different CDK9 inhibitors. Pan-CDK inhibitors like alvocidib and dinaciclib have shown clinical activity but may be associated with broader toxicity profiles due to their effects on other CDKs. Newer, more selective inhibitors like this compound, voruciclib, and AZD4573 are designed to improve the therapeutic window by focusing on the specific dependency of leukemia cells on CDK9-mediated transcription.[1][2][6]
The choice of a particular CDK9 inhibitor for further development or clinical application will likely depend on a variety of factors, including its selectivity profile, pharmacokinetic properties, and the specific genetic and molecular context of the leukemia being treated. The experimental data and protocols presented here serve as a resource for researchers and clinicians working to advance the field of targeted therapy for leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AZD4573 [openinnovation.astrazeneca.com]
- 13. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Atuveciclib in Combination with TRAIL: A Promising Strategy to Overcome Resistance in Pancreatic Cancer
For Immediate Release
A comprehensive analysis of preclinical data reveals that the combination of Atuveciclib, a selective CDK9 inhibitor, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) demonstrates significant synergistic anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models. This guide provides an in-depth comparison of the combination therapy against individual treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Atuveciclib, an orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis.[1][2] The combination treatment effectively reduces cell viability, inhibits colony formation, and induces both apoptosis and cell cycle arrest in various PDAC cell lines, including those resistant to standard chemotherapy like gemcitabine.[1][2]
Mechanism of Synergistic Action
The heightened efficacy of the Atuveciclib and TRAIL combination stems from Atuveciclib's ability to downregulate key anti-apoptotic proteins. CDK9 inhibition by Atuveciclib leads to the suppression of c-FLIP (cellular FLICE-like inhibitory protein) and Mcl-1 (myeloid cell leukemia 1), two critical proteins often responsible for TRAIL resistance in cancer cells.[1][3] The reduction of c-FLIP allows for the effective activation of caspase-8, a crucial initiator of the extrinsic apoptosis pathway, while the downregulation of Mcl-1 facilitates the mitochondrial amplification of the apoptotic signal.[1][3]
dot
Caption: Atuveciclib enhances TRAIL-induced apoptosis by inhibiting CDK9.
Data Presentation
Cell Viability (MTT Assay)
The combination of Atuveciclib and TRAIL (izTRAIL) resulted in a significant dose-dependent reduction in the viability of pancreatic cancer cell lines PancTu-1 and Colo357 after 24 hours of treatment.
| Cell Line | Treatment | Concentration (Atuveciclib) | Concentration (izTRAIL) | Relative Viability (%) |
| PancTu-1 | Control | 0 µM | 0 ng/ml | 100 |
| Atuveciclib | 1 µM | 0 ng/ml | ~80 | |
| izTRAIL | 0 µM | 10 ng/ml | ~90 | |
| Combination | 1 µM | 10 ng/ml | ~60 | |
| Colo357 | Control | 0 µM | 0 ng/ml | 100 |
| Atuveciclib | 1 µM | 0 ng/ml | ~75 | |
| izTRAIL | 0 µM | 10 ng/ml | ~85 | |
| Combination | 1 µM | 10 ng/ml | ~40 |
Note: Values are approximated based on graphical data from the source publication. For precise values, refer to the original study.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
In Panc89 cells, the combination treatment for 24 hours led to a substantial increase in the apoptotic cell population (Sub-G1 phase) and induced cell cycle arrest.
| Treatment (Atuveciclib) | Treatment (izTRAIL) | Sub-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 µM | 0 ng/ml | ~2 | ~55 | ~25 | ~20 |
| 0 µM | 100 ng/ml | ~15 | ~40 | ~20 | ~25 |
| 1 µM | 0 ng/ml | ~5 | ~65 | ~15 | ~15 |
| 1 µM | 100 ng/ml | ~45 | ~30 | ~10 | ~15 |
Note: Values are approximated based on graphical data from the source publication. For precise values, refer to the original study.
Colony Formation Assay
The combination of Atuveciclib and TRAIL dramatically reduced the number and size of colonies formed by PancTu-1 and Colo357 cells over a 28-day period, indicating a potent inhibition of long-term cell survival and proliferation.
| Cell Line | Treatment | Concentration (Atuveciclib) | Concentration (izTRAIL) | Relative Colony Number (%) | Relative Max. Colony Size (%) |
| PancTu-1 | Control | 0 µM | 0 ng/ml | 100 | 100 |
| Combination | 1 µM | 10 ng/ml | ~20 | ~15 | |
| Colo357 | Control | 0 µM | 0 ng/ml | 100 | 100 |
| Combination | 1 µM | 10 ng/ml | ~5 | ~5 |
Note: Values are approximated based on graphical data from the source publication. For precise values, refer to the original study.
Experimental Protocols
References
A Comparative Analysis of BAY1143572 and Pan-CDK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective CDK9 inhibitor, BAY1143572 (atuveciclib), against pan-CDK inhibitors. This document synthesizes preclinical and clinical data to highlight the distinct mechanisms, selectivity profiles, and therapeutic potential of these two classes of anti-cancer agents.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them attractive targets in oncology.[1] While the initial approach to CDK inhibition involved broad-spectrum or "pan-CDK" inhibitors, these agents have often been hampered by significant toxicity due to their lack of specificity.[1] More recently, a new wave of highly selective CDK inhibitors has emerged, exemplified by this compound, which specifically targets CDK9, a key regulator of transcriptional elongation.[2][3] This guide delves into a comparative analysis of the efficacy of this compound versus traditional pan-CDK inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound: Precision Targeting of Transcriptional Addiction
This compound is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and its cyclin partner (most commonly Cyclin T1).[4][5] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, thereby enabling transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes like MYC.[2][6] By selectively inhibiting CDK9, this compound effectively blocks this process, leading to a reduction in the expression of key survival proteins and subsequent apoptosis in cancer cells that are "addicted" to the continuous transcription of these genes.[2][6]
Pan-CDK Inhibitors: A Broader Assault on the Cell Cycle and Transcription
In contrast, pan-CDK inhibitors, such as flavopiridol and dinaciclib, target a wider range of CDKs, including those that regulate the cell cycle (CDK1, CDK2, CDK4, CDK6) in addition to transcriptional CDKs (CDK7, CDK9).[7] This multi-targeted approach aims to induce cell cycle arrest at various checkpoints (G1/S and G2/M) and simultaneously inhibit transcription.[7] While this broad activity can be effective in killing cancer cells, it often comes at the cost of increased toxicity to normal, healthy cells, which also rely on these fundamental cellular processes.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative pan-CDK inhibitors. It is crucial to note that a direct comparison of IC50 values and in vivo efficacy across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | CDK9 | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 |
| This compound (Atuveciclib) | 13[5] | >1300[4] | 1300[4] | >1300[4] | - | - |
| Flavopiridol | 4[8] | 3[8] | 1[8] | 1[8] | - | - |
| Dinaciclib | 4 | 3 | 1 | - | 1 | - |
Data compiled from multiple sources and should be considered representative.
Table 2: In Vitro Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Atuveciclib) | Dinaciclib |
| A-431 | Epidermoid Carcinoma | 0.34[5] | - |
| A549 | Lung Carcinoma | 3.29[5] | - |
| HepG2 | Hepatocellular Carcinoma | - | 0.005 (48h)[9] |
Data compiled from multiple sources and should be considered representative. Assay conditions may vary.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Efficacy Metric |
| This compound (Atuveciclib) | MOLM-13 (AML) | 30 or 40 mg/kg, p.o., daily | T/C ratio: 0.16 and 0.12[10] |
| Dinaciclib | A2780 (Ovarian) | 8, 16, 32, 48 mg/kg, i.p., daily for 10 days | Tumor inhibition: 70%, 70%, 89%, 96%[8] |
T/C ratio: Treatment vs. Control tumor volume. Data compiled from multiple sources and should be considered representative.
Experimental Protocols
1. CDK Kinase Activity Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro inhibitory activity of compounds against CDK enzymes using a luminescence-based assay, such as ADP-Glo™.[11][12][13]
-
Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of enzyme activity.
-
Procedure:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), serial dilutions of the inhibitor, a solution of the CDK/Cyclin enzyme, and a substrate/ATP mixture.[12]
-
Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions, positive controls (DMSO vehicle), and blank controls (no enzyme).[11]
-
Kinase Reaction: Initiate the reaction by adding the CDK/Cyclin enzyme solution followed by the substrate/ATP mixture to all wells. Incubate at room temperature for a predetermined time (e.g., 60 minutes).[11]
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.[12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by living cells.
-
Objective: To quantify the number of viable cells in culture after treatment with an inhibitor.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of the inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol describes a common method to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
4. Western Blot for Phosphorylated RNA Polymerase II (Ser2)
This protocol details the detection of Ser2 phosphorylation on the CTD of RNAPII, a direct downstream target of CDK9.[14]
-
Objective: To assess the inhibitory effect of compounds on CDK9 activity within cells.
-
Procedure:
-
Cell Lysis: After inhibitor treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RNAPII) to determine the change in p-Ser2-RNAPII levels.
-
Mandatory Visualization
Caption: CDK9 signaling pathway and points of intervention.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The comparison between this compound and pan-CDK inhibitors highlights a fundamental trade-off in cancer therapy: targeted precision versus broad-spectrum activity. This compound, as a highly selective CDK9 inhibitor, offers the potential for a more favorable therapeutic window by specifically targeting the transcriptional dependencies of cancer cells, potentially leading to reduced off-target toxicities.[4] In contrast, pan-CDK inhibitors cast a wider net, impacting both cell cycle progression and transcription, which can lead to potent anti-tumor effects but also a greater likelihood of adverse events.[1] The choice between these strategies will ultimately depend on the specific cancer type, its underlying molecular drivers, and the clinical context. The data and protocols presented in this guide are intended to aid researchers in the rational design and execution of studies to further elucidate the therapeutic potential of these distinct classes of CDK inhibitors.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Atuveciclib Demonstrates Synergistic Antitumor Activity with Standard Chemotherapy in Preclinical Models
A comprehensive analysis of preclinical data reveals that Atuveciclib (BAY-1143572), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), exhibits a significant synergistic effect when combined with standard-of-care chemotherapy agents in various cancer models. This guide provides a detailed comparison of Atuveciclib's performance in combination therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Atuveciclib functions by inhibiting the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and its cyclin partner.[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby halting the transcription of key oncogenes such as MYC and anti-apoptotic proteins like Mcl-1.[2][3] This mechanism of action not only induces tumor cell apoptosis and inhibits proliferation but also appears to sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.[2]
Synergistic Efficacy in Triple-Negative Breast Cancer (TNBC)
In preclinical studies involving triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options, Atuveciclib has shown marked synergy with platinum-based chemotherapy and anthracyclines.[2][3]
Combination with Cisplatin
A key study investigated the combination of Atuveciclib and cisplatin in TNBC cell lines with high CDK9 expression, MDA-MB-231 and MDA-MB-453. The combination treatment resulted in a significantly greater reduction in cell viability compared to either agent alone.[2][3]
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| MDA-MB-231 | Atuveciclib | 3 µM | ~75% |
| Cisplatin | 10 µM | ~80% | |
| Atuveciclib + Cisplatin | 3 µM + 10 µM | ~40% | |
| MDA-MB-453 | Atuveciclib | 3 µM | ~85% |
| Cisplatin | 10 µM | ~90% | |
| Atuveciclib + Cisplatin | 3 µM + 10 µM | ~55% |
Combination with Doxorubicin
Similar synergistic effects were observed when Atuveciclib was combined with doxorubicin in the same TNBC cell lines. The data indicates that the addition of Atuveciclib enhances the cytotoxic efficacy of doxorubicin.[2][4]
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| MDA-MB-231 | Atuveciclib | 3 µM | ~75% |
| Doxorubicin | 100 nM | ~85% | |
| Atuveciclib + Doxorubicin | 3 µM + 100 nM | ~50% | |
| MDA-MB-453 | Atuveciclib | 3 µM | ~85% |
| Doxorubicin | 100 nM | ~95% | |
| Atuveciclib + Doxorubicin | 3 µM + 100 nM | ~60% |
Potential in Pancreatic Cancer
While direct synergistic studies with standard chemotherapy are emerging, research in pancreatic ductal adenocarcinoma (PDAC) has shown that Atuveciclib in combination with the apoptosis-inducing agent TRAIL can effectively suppress gemcitabine-resistant PDAC cells.[1][5] This suggests a potential for Atuveciclib to overcome chemoresistance and synergize with standard-of-care agents like gemcitabine in pancreatic cancer.
Signaling Pathway of Atuveciclib Action
The synergistic effect of Atuveciclib with chemotherapy is rooted in its targeted mechanism of action. By inhibiting CDK9, Atuveciclib downregulates the expression of proteins crucial for cancer cell survival and resistance to therapy.
Caption: Mechanism of Atuveciclib-induced chemosensitization.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited preclinical studies.
Cell Viability Assay (TNBC)
-
Cell Lines: MDA-MB-231 and MDA-MB-453.
-
Seeding: Cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with Atuveciclib, cisplatin, doxorubicin, or a combination of Atuveciclib and the respective chemotherapeutic agent.
-
Incubation: Cells were incubated for 4 days.
-
Analysis: Cell viability was assessed using the WST-1 cell proliferation reagent. Data was normalized to vehicle-treated control cells.[2]
Western Blot Analysis
-
Cell Lysates: Whole-cell lysates were prepared from treated and untreated cells.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., RNA Pol II pSer2, MYC, Mcl-1) and a loading control (e.g., HSP90).
-
Detection: Membranes were then incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence detection system.[2]
Caption: Workflow for in vitro synergy studies.
Conclusion
The preclinical data strongly suggest that Atuveciclib, through its targeted inhibition of CDK9, can act as a potent synergistic partner for standard chemotherapy agents in difficult-to-treat cancers like TNBC. By downregulating key survival and proliferation pathways, Atuveciclib appears to lower the threshold for chemotherapy-induced cell death. These findings provide a solid rationale for the continued clinical investigation of Atuveciclib in combination with standard chemotherapy regimens. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination strategy.
References
- 1. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BAY1143572 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BAY1143572 (Atuveciclib), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We present a comparative analysis with alternative CDK9 inhibitors, supported by experimental data, to assist researchers in designing and interpreting preclinical and clinical studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step in the transition from transcriptional initiation to elongation. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived mRNAs, leading to the downregulation of key oncogenic and anti-apoptotic proteins such as MYC and MCL-1. This targeted disruption of transcriptional regulation ultimately induces apoptosis in cancer cells.
Signaling Pathway of CDK9 Inhibition by this compound
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II (RNAPII) to promote transcriptional elongation of genes like MYC and MCL-1. This compound inhibits CDK9, leading to reduced transcription of these key genes and ultimately inducing apoptosis in cancer cells.
Comparative Analysis of In Vivo Target Engagement Validation
Validating that a drug engages its intended target in a living organism is crucial for establishing a clear relationship between drug exposure, pharmacodynamic response, and clinical efficacy. For CDK9 inhibitors, this typically involves measuring the modulation of direct and downstream biomarkers in preclinical models. The following tables summarize key data for this compound and alternative CDK9 inhibitors.
Table 1: In Vivo Pharmacodynamic Biomarkers and Models for CDK9 Inhibitors
| Compound | Alternative Names | Key In Vivo Models | Pharmacodynamic Biomarkers | Surrogate Tissues |
| This compound | Atuveciclib | MOLM-13 (AML xenograft), Patient-derived ATL xenograft | p-RNAPII (Ser2), MYC mRNA, MCL-1 protein, soluble IL-2R | Tumor, Peripheral Blood Mononuclear Cells (PBMCs) |
| VIP152 | Enitociclib | AML xenografts, CLL patient-derived xenografts | p-RNAPII (Ser2 & Ser5), MYC mRNA, MCL-1 mRNA, PCNA mRNA | Tumor, Blood |
| AZD4573 | Hematologic cancer cell line & patient-derived xenografts | p-RNAPII (Ser2), MCL-1 protein, cleaved Caspase-3, cleaved PARP | Tumor, PBMCs | |
| KB-0742 | MV4-11 (AML xenograft), Chordoma patient-derived xenografts | p-RNAPII (Ser2), Downstream target genes | Tumor, PBMCs |
Table 2: Quantitative In Vivo Target Engagement Data for CDK9 Inhibitors
| Compound | Model System | Dose and Schedule | Biomarker | Modulation |
| KB-0742 | MV4-11 xenograft | 60 mg/kg (3 days on/4 days off) or 25 mg/kg (continuous) | p-RNAPII (Ser2) in tumor | >50% decrease compared to vehicle[1] |
| AZD4573 | Hematologic xenografts | Not specified | MCL-1 protein in tumor | Dose- and time-dependent depletion[2] |
| VIP152 | CLL cell lines (in vitro) | 0.1 µM for 8 hours | p-RNAPII (Ser2 & Ser5) | Significant reduction |
Note: Specific quantitative in vivo target engagement data for this compound was not publicly available in the reviewed literature.
Experimental Protocols for Key In Vivo Target Engagement Assays
Detailed methodologies are essential for the replication and interpretation of experimental results. Below are representative protocols for assessing CDK9 target engagement in vivo.
Western Blot Analysis of p-RNAPII and Downstream Proteins in Tumor Xenografts
This protocol is a generalized procedure based on common laboratory practices and information inferred from studies on CDK9 inhibitors.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for analyzing protein levels in tumor tissue by Western blot, from sample collection to data analysis.
Protocol:
-
Tumor Sample Collection and Processing:
-
Excise tumors from euthanized animals at predetermined time points after the final dose of the CDK9 inhibitor or vehicle.
-
Snap-freeze tumors in liquid nitrogen and store them at -80°C until analysis.
-
For protein extraction, weigh a small piece of the frozen tumor (e.g., 20-30 mg) and homogenize it in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Protein Quantification:
-
Centrifuge the tumor homogenate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-MCL-1, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the normalized protein levels between the treated and vehicle control groups.
-
Quantitative Real-Time PCR (qPCR) for MYC mRNA in Blood
This protocol provides a general framework for measuring changes in target gene expression in peripheral blood.
Experimental Workflow for qPCR Analysis of Blood Samples
Caption: The workflow for measuring mRNA levels from blood samples using quantitative real-time PCR.
Protocol:
-
Blood Collection and PBMC Isolation:
-
Collect whole blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
RNA Extraction:
-
Lyse the isolated PBMCs and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., MYC) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control group.
-
Comparison of Key Features and Methodologies
Logical Relationship of Target Engagement Validation Approaches
Caption: In vivo administration of a CDK9 inhibitor leads to direct target engagement (reduced p-RNAPII), which can be measured in tumors and surrogate tissues, resulting in downstream pharmacodynamic effects.
The choice of which CDK9 inhibitor and which target engagement validation method to use will depend on the specific research question, the available resources, and the stage of drug development. While this compound has demonstrated preclinical efficacy, newer agents such as KB-0742 and AZD4573 have more publicly available quantitative in vivo pharmacodynamic data, which can be valuable for benchmarking. The use of surrogate tissues like PBMCs for biomarker analysis is a significant advantage in both preclinical and clinical settings, as it allows for repeated sampling and a less invasive assessment of target engagement.
Conclusion
Validating the in vivo target engagement of CDK9 inhibitors like this compound is a critical component of their preclinical and clinical development. This guide provides a comparative overview of the methodologies and data available for this compound and its alternatives. By employing robust and well-validated pharmacodynamic assays, researchers can establish a clear understanding of the relationship between drug exposure, target modulation, and therapeutic effect, ultimately facilitating the successful translation of these promising anti-cancer agents to the clinic.
References
A Preclinical Showdown: Atuveciclib vs. Flavopiridol in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable cyclin-dependent kinase (CDK) inhibitors, Atuveciclib (BAY 1143572) and Flavopiridol (Alvocidib). This analysis is supported by experimental data from various preclinical studies, offering insights into their mechanisms of action, efficacy, and selectivity.
Executive Summary
Atuveciclib and Flavopiridol are both potent inhibitors of cyclin-dependent kinases, a family of enzymes crucial for cell cycle regulation and transcription. However, they exhibit distinct selectivity profiles and have been investigated in different contexts within preclinical cancer research. Atuveciclib is a highly selective and potent oral inhibitor of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and Cyclin T1.[1][2] Its mechanism of action is centered on the inhibition of transcriptional elongation, a process on which many cancer cells are highly dependent.
Flavopiridol, on the other hand, is a pan-CDK inhibitor, demonstrating activity against a broader range of CDKs including those that regulate the cell cycle (CDK1, CDK2, CDK4, CDK6) as well as transcription (CDK7, CDK9)[3][4][5]. This broad-spectrum activity gives it the potential to interfere with multiple phases of the cell cycle and transcription, but also raises the possibility of more off-target effects. This guide will delve into the available preclinical data to provide a comparative overview of these two compounds.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Atuveciclib and Flavopiridol against a panel of cyclin-dependent kinases. This data highlights the significant difference in their selectivity profiles.
| Kinase Target | Atuveciclib IC50 (nM)[1] | Flavopiridol IC50 (nM)[1] |
| CDK9/CycT1 | 13 | 6 |
| CDK1/CycB | >10000 | 170 |
| CDK2/CycE | 1300 | 100 |
| CDK4/CycD1 | >10000 | 170 |
| CDK6/CycD3 | >10000 | - |
| CDK7/CycH/MAT1 | >10000 | 600 |
Note: '-' indicates data not available from the searched sources.
In Vitro Anti-proliferative Activity
The anti-proliferative activity of Atuveciclib and Flavopiridol has been evaluated in various cancer cell lines. The following table presents a selection of reported IC50 values. It is important to note that these values were not generated in head-to-head experiments and experimental conditions may have varied between studies.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Atuveciclib | MOLM-13 | Acute Myeloid Leukemia | 310[6] |
| Atuveciclib | HeLa | Cervical Cancer | 920[6] |
| Atuveciclib | A-431 | Skin Cancer | 340[7] |
| Atuveciclib | A549 | Lung Cancer | 3290[7] |
| Flavopiridol | MOLM-13 | Acute Myeloid Leukemia | ~130[3] |
| Flavopiridol | HCT116 | Colon Cancer | 13[3] |
| Flavopiridol | A2780 | Ovarian Cancer | 15[3] |
| Flavopiridol | PC3 | Prostate Cancer | 10[3] |
| Flavopiridol | Mia PaCa-2 | Pancreatic Cancer | 36[3] |
| Flavopiridol | BHT-101 | Anaplastic Thyroid Cancer | ~120[8] |
| Flavopiridol | CAL62 | Anaplastic Thyroid Cancer | ~100[8] |
| Flavopiridol | KMH2 | Anaplastic Thyroid Cancer | ~130[8] |
| Flavopiridol | KKU-055 | Cholangiocarcinoma | 40.1[9] |
| Flavopiridol | KKU-100 | Cholangiocarcinoma | 91.9[9] |
| Flavopiridol | KKU-213 | Cholangiocarcinoma | 58.2[9] |
| Flavopiridol | KKU-214 | Cholangiocarcinoma | 56[9] |
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of Atuveciclib and Flavopiridol has been demonstrated in various xenograft models. The following table summarizes key findings from these studies.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| Atuveciclib | MOLM-13 (AML) | 6.25 or 12.5 mg/kg, daily oral administration | Dose-dependent antitumor efficacy with treatment-to-control (T/C) ratios of 0.64 and 0.49, respectively.[10] |
| Flavopiridol | MV4-11 & MOLM-13 (AML) | 5 mg/kg, i.v. administration (liposomal formulation) | Significant therapeutic activity.[11] |
| Flavopiridol | KKU-213 (Cholangiocarcinoma) | 5 and 7.5 mg/kg | Significantly reduced tumor volume and weight in a dose-dependent manner.[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CDK inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Atuveciclib or Flavopiridol in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol outlines the general steps for analyzing the effects of Atuveciclib and Flavopiridol on key signaling proteins.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Atuveciclib or Flavopiridol for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, Cyclin D1, Mcl-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
In Vivo Xenograft Study
This is a generalized protocol for evaluating the anti-tumor efficacy of CDK inhibitors in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MOLM-13 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Atuveciclib (e.g., by oral gavage) or Flavopiridol (e.g., by intravenous injection) according to the specified dosing schedule and concentrations. The control group should receive the vehicle.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compounds.
Mandatory Visualization
Caption: Atuveciclib's mechanism of action.
Caption: Flavopiridol's pan-CDK inhibition.
Caption: Preclinical evaluation workflow.
References
- 1. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]
- 2. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 11. Development and characterization of a novel flavopiridol formulation for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of BAY1143572 and Other Selective CDK9 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective CDK9 inhibitor BAY1143572 (Atuveciclib) with other notable inhibitors in its class, including AZD4573, KB-0742, and NVP-2. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transition from abortive to productive gene transcription. Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This guide offers a comparative overview of this compound and other selective CDK9 inhibitors to aid in research and development efforts.
Performance Comparison of Selective CDK9 Inhibitors
The efficacy and selectivity of CDK9 inhibitors are crucial for their therapeutic potential. The following tables summarize the in vitro potency, kinase selectivity, and in vivo efficacy of this compound and its counterparts.
In Vitro Potency and Selectivity
This table presents the half-maximal inhibitory concentration (IC50) values of the selected CDK9 inhibitors against CDK9 and other cyclin-dependent kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (IC50 in nM) |
| This compound (Atuveciclib) | 13 (CDK9/CycT1) | CDK2/CDK9 ratio: ~100; also inhibits GSK3α (45 nM) and GSK3β (87 nM)[1][2] |
| AZD4573 | <4[3] | Highly selective (>10-fold) against other CDKs and a panel of 468 kinases[4] |
| KB-0742 | 6 (CDK9/cyclin T1) | >50-fold selectivity over other CDK kinases[5] |
| NVP-2 | 0.514 (CDK9/CycT)[6] | CDK1/CycB (584 nM), CDK2/CycA (706 nM), CDK16/CycY (605 nM)[6] |
In Vivo Efficacy in Preclinical Models
The following table summarizes the in vivo anti-tumor activity of the selective CDK9 inhibitors in various xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| This compound (Atuveciclib) | MOLM-13 (AML) xenograft (mice) | 25 mg/kg/day or 35 mg/kg (3 days on/2 days off) | Dose-dependent anti-tumor efficacy with treatment-to-control (T/C) ratios of 0.33 and 0.20, respectively[7] |
| AZD4573 | MV-4-11 (AML) xenograft (mice) | 15 mg/kg IP BID q2h, 2 days on/5 days off | Sustained tumor regressions for over 125 days[8] |
| KB-0742 | Chordoma PDX models (mice) | 30 mg/kg and 60 mg/kg | Dose-dependent tumor growth inhibition (TGI) and decreased RNA polymerase II phosphorylation[9] |
| CYC065 (related CDK inhibitor) | EOL-1 (AML) xenograft (mice) | 40 mg/kg (daily on days 1-5 and 8-12) | 97% median tumor growth inhibition on day 19[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CDK9 inhibitors are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of CDK9 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK9 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the CDK9 inhibitor in DMSO. Further dilute in kinase assay buffer to a 4x final assay concentration.
-
Add 2.5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x CDK9/Cyclin T1 solution, followed by 5 µL of a 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[11][12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11][12]
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of CDK9 inhibitors on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
CDK9 inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the CDK9 inhibitor for 72 hours.[13]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Western Blot Analysis
This technique is used to detect changes in the protein levels of CDK9 targets, such as phosphorylated RNA Polymerase II (p-Ser2-RNAPII) and the anti-apoptotic protein Mcl-1.
Materials:
-
Cancer cells treated with CDK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the CDK9 inhibitor for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in CDK9 inhibitor research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD4573 [openinnovation.astrazeneca.com]
- 5. tempus.com [tempus.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CDK inhibitor proves active against AML, ALL | MDedge [ma1.mdedge.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. ulab360.com [ulab360.com]
Efficacy of BAY1143572 (Atuveciclib) in Gemcitabine-Resistant Pancreatic Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BAY1143572 (Atuveciclib) in gemcitabine-resistant pancreatic cancer cells against other therapeutic alternatives. The information is supported by experimental data, detailed protocols, and visual diagrams of key signaling pathways to facilitate a deeper understanding of its mechanism and potential.
Introduction to this compound (Atuveciclib)
This compound, also known as Atuveciclib, is a potent and highly selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of various genes, including those involved in cell survival and proliferation. In cancer cells, particularly those resistant to standard chemotherapies like gemcitabine, the inhibition of CDK9 by this compound has emerged as a promising therapeutic strategy. By blocking CDK9, this compound prevents the transcription of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis (cell death).
Performance Comparison in Gemcitabine-Resistant Pancreatic Cancer
While direct head-to-head clinical trial data of this compound against all other therapies in gemcitabine-resistant pancreatic cancer is not yet available, preclinical studies provide significant insights into its potential. A key study by Ruff et al. (2021) demonstrated the efficacy of this compound in a gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC) cell line, Panc89-GR3.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, offering a comparison of this compound's efficacy, primarily in combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), against gemcitabine and other potential therapeutic agents.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Drug/Combination | Concentration | Effect | Source |
| Panc89-GR3 (Gemcitabine-Resistant) | This compound + izTRAIL | 1 µM + 10 ng/ml | Significant reduction in cell viability | [1] |
| PancTu-1 | This compound + izTRAIL | 1 µM + 10 ng/ml | Almost complete loss of colony formation | [1] |
| Colo357 | This compound + izTRAIL | 1 µM + 10 ng/ml | Highly efficient suppression of colony formation | [1] |
| Panc-1 | Gemcitabine | 12 µM (IC50) | Inhibition of cell proliferation | [2] |
| Panc-1 | Gemcitabine + GSK461364A (Plk1 inhibitor) | 12 µM + 24 nM | Synergistic inhibition of cell proliferation (Combination Index = 0.44) | [2] |
Table 2: Comparison of Therapeutic Strategies for Gemcitabine-Resistant Pancreatic Cancer (Preclinical Data)
| Therapeutic Agent/Strategy | Mechanism of Action | Efficacy in Gemcitabine-Resistant Models | Source |
| This compound (Atuveciclib) | Selective CDK9 inhibitor; downregulates anti-apoptotic proteins (Mcl-1, c-FLIP). | Sensitizes resistant cells to TRAIL-induced apoptosis.[1] | [1] |
| GSK461364A (Plk1 inhibitor) | Inhibits Polo-like kinase 1, a key regulator of the cell cycle. | Potentiates the anti-neoplastic activity of gemcitabine in vitro and in vivo.[2] | [2] |
| Oxaliplatin-Fluoropyrimidine Combinations | DNA alkylating agent and pyrimidine analog, respectively; induce DNA damage. | Showed increased survival compared to best supportive care in second-line treatment. | |
| S-1 (Oral fluoropyrimidine) | Inhibits thymidylate synthase, disrupting DNA synthesis. | Marginally effective in the second-line setting after gemcitabine failure.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability of pancreatic cancer cells.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Panc89, PancTu-1, Colo357, and the gemcitabine-resistant Panc89-GR3) in a 96-well plate at a density of 15,000-20,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with other agents like izTRAIL. Include untreated cells as a control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Analysis (Annexin V/Propidium Iodide Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Annexin V & PI Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[6][8]
Protein Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis signaling, such as Mcl-1 and c-FLIP.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Mcl-1, c-FLIP, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound in Sensitizing Pancreatic Cancer Cells to Apoptosis
Caption: Mechanism of this compound in promoting apoptosis.
Experimental Workflow for Assessing Drug Efficacy
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk1 inhibition enhances the efficacy of gemcitabine in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-1 monotherapy as second-line treatment for advanced pancreatic cancer after gemcitabine failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Combination of Atuveciclib with PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the therapeutic potential of combining Atuveciclib, a selective CDK9 inhibitor, with PARP inhibitors. This document synthesizes preclinical data on similar drug combinations, outlines detailed experimental protocols for evaluation, and visualizes the underlying scientific rationale.
The strategic combination of targeted therapies is a promising approach in oncology to enhance efficacy and overcome resistance. This guide explores the synergistic potential of combining Atuveciclib (BAY 1143572), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the Atuveciclib-PARP inhibitor combination is limited in publicly available literature, extensive research on other CDK9 inhibitors provides a strong rationale for this therapeutic strategy. This guide will, therefore, leverage data from studies on mechanistically similar CDK9 inhibitors as a surrogate to illustrate the potential of this combination, with the explicit understanding that these findings require direct experimental validation for Atuveciclib.
Mechanism of Action and Scientific Rationale
Atuveciclib is an inhibitor of the positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and Cyclin T1.[1] P-TEFb is crucial for the transcriptional elongation of many genes, including those involved in cell survival and DNA repair.[1] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a halt in transcription and subsequent apoptosis in cancer cells.[1]
PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, are a class of drugs that block the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks.[2][3][4] In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR) repair due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand DNA breaks and cell death through a concept known as synthetic lethality.[3][4]
The synergistic potential of combining a CDK9 inhibitor like Atuveciclib with a PARP inhibitor stems from the ability of CDK9 inhibition to induce a state of "BRCAness" or homologous recombination deficiency (HRD) in cancer cells that are otherwise proficient in HR.[5][6][7] Studies with other CDK9 inhibitors have shown that they can downregulate the expression of key HR proteins, including BRCA1.[5][6][7] This induced HRD renders the cancer cells highly susceptible to the cytotoxic effects of PARP inhibitors.
Data Presentation: Synergistic Effects of CDK9 and PARP Inhibitor Combination
The following tables summarize quantitative data from preclinical studies on the combination of CDK9 inhibitors with PARP inhibitors. It is critical to note that these data are from studies using CDK9 inhibitors other than Atuveciclib and should be considered as indicative of potential synergy that needs to be confirmed for Atuveciclib.
Table 1: In Vitro Cell Viability (IC50, nM) of CDK9 Inhibitor and PARP Inhibitor Combination in Ovarian Cancer Cells
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Reference |
| OVCAR-3 (BRCA-proficient) | CDKI-73 | ~50 | <25 | <0.7 (Synergistic) | [5] |
| Olaparib | ~5000 | <2500 | [5] | ||
| SKOV-3 (BRCA-proficient) | CDKI-73 | ~60 | <30 | <0.7 (Synergistic) | [5] |
| Olaparib | ~7500 | <3750 | [5] |
Table 2: In Vivo Tumor Growth Inhibition of CDK9 Inhibitor and PARP Inhibitor Combination in a Mouse Xenograft Model of Ovarian Cancer
| Treatment Group | Tumor Volume Reduction (%) | p-value | Reference |
| Vehicle Control | 0 | - | [5] |
| CDKI-73 alone | ~30 | <0.05 | [5] |
| Olaparib alone | ~20 | <0.05 | [5] |
| CDKI-73 + Olaparib | ~75 | <0.01 | [5] |
Experimental Protocols
To aid researchers in designing experiments to validate the combination of Atuveciclib and PARP inhibitors, detailed methodologies for key assays are provided below. These protocols are generalized from standard practices in the field.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of Atuveciclib, a PARP inhibitor (e.g., olaparib), or the combination of both at various concentration ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Atuveciclib, a PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: (1) Vehicle control, (2) Atuveciclib alone, (3) PARP inhibitor alone, and (4) Atuveciclib + PARP inhibitor.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Atuveciclib can be administered orally.[8]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed synergistic mechanism of Atuveciclib and PARP inhibitors.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The combination of Atuveciclib with PARP inhibitors represents a scientifically sound and promising therapeutic strategy. The proposed mechanism, centered on the induction of homologous recombination deficiency by CDK9 inhibition, could potentially expand the utility of PARP inhibitors to a broader patient population beyond those with inherent BRCA1/2 mutations. While direct preclinical data for this specific combination is needed, the evidence from other CDK9 inhibitors strongly supports further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of such validation studies, ultimately paving the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.aboutscience.eu [journals.aboutscience.eu]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Talazoparib and Palbociclib as a Potent Treatment Strategy in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Atuveciclib and Other MYC Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The MYC oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target. This has led to the development of various direct and indirect inhibitors of MYC. This guide provides a detailed head-to-head comparison of Atuveciclib, an indirect MYC inhibitor, with other prominent MYC inhibitors, supported by experimental data. We will delve into their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Introduction to MYC Inhibition Strategies
Targeting MYC presents a significant challenge due to its nature as a transcription factor lacking a conventional enzymatic active site. Therefore, inhibitor strategies are broadly categorized into two main approaches:
-
Indirect MYC Inhibition: This strategy focuses on targeting cellular pathways and proteins that are essential for MYC expression, stability, or downstream activity. A prime example is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcriptional elongation of the MYC gene and its target genes.
-
Direct MYC Inhibition: This approach aims to directly interfere with the MYC protein itself. This includes strategies to disrupt the interaction of MYC with its obligate binding partner MAX, prevent MYC/MAX heterodimers from binding to DNA, or promote the degradation of the MYC protein.
This guide will compare Atuveciclib, a selective CDK9 inhibitor, with other indirect inhibitors targeting the same pathway, as well as with emerging direct MYC inhibitors.
Atuveciclib: An Indirect MYC Inhibitor
Atuveciclib (formerly BAY 1143572) is a potent and selective inhibitor of CDK9.[1] By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a critical step for transcriptional elongation. This leads to a reduction in the expression of short-lived transcripts, including that of the MYC oncogene. Atuveciclib was the first highly selective PTEFb/CDK9 inhibitor to enter clinical trials. However, phase I studies did not establish a clear therapeutic window.[2]
Head-to-Head Comparison of MYC Inhibitors
This section provides a comparative overview of Atuveciclib and other selected MYC inhibitors, including both indirect (CDK9 inhibitors) and direct inhibitors. The data presented is collated from various preclinical studies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Atuveciclib and its comparators across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of Indirect MYC Inhibitors (CDK9 Inhibitors)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Atuveciclib | Cervical Cancer | HeLa | 920 | [3] |
| Acute Myeloid Leukemia | MOLM-13 | 310 | [3] | |
| Triple-Negative Breast Cancer | Various | Varies | [4] | |
| Enitociclib (VIP152) | Mantle Cell Lymphoma | Various | 32 - 172 | [5] |
| Lymphoma | Various | 43 - 152 | [6] | |
| KB-0742 | Triple-Negative Breast Cancer | Various | 600 - 1200 (cytotoxic) | [7] |
| Prostate Cancer | 22Rv1 | 183 (antiproliferative GR50) | [8] | |
| Acute Myeloid Leukemia | MV-4-11 | 288 (antiproliferative GR50) | [8] |
Table 2: In Vitro Efficacy (IC50) of Direct MYC Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| KSI-3716 | Bladder Cancer | Ku19-19 | ~3 (at 12h) | [9] |
| Bladder Cancer | T24 | ~3 (at 12h) | [9] | |
| Bladder Cancer (gemcitabine-resistant) | KU19-19/GEM | ~2 | [10] | |
| MYCi975 | Breast Cancer | Various | 2.49 - 7.73 | [11][12] |
Note on OmoMYC (OMO-103): As a therapeutic mini-protein, the preclinical evaluation of OmoMYC focused more on its ability to penetrate cells and demonstrate efficacy in in vivo models rather than determining traditional IC50 values in cell viability assays.[13][14][15] Clinical trial data has shown it to be safe with preliminary signs of anti-tumor activity.[13][15][16]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by these inhibitors.
Caption: Mechanisms of indirect and direct MYC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these MYC inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[17]
-
Compound Treatment: Prepare serial dilutions of the test inhibitors (e.g., Atuveciclib, Enitociclib, etc.) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17][19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[17] Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for MYC and Phospho-Ser2-RNAPII
Western blotting is used to detect specific proteins in a sample. In the context of CDK9 inhibitors, it is crucial to assess the downstream effects on MYC protein levels and the phosphorylation status of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII).
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MYC, p-Ser2-RNAPII, total RNAPII, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[20][21]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[20]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., Atuveciclib) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[20]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
This guide provides a comparative overview of Atuveciclib and other MYC inhibitors, highlighting the different strategies employed to target this challenging oncoprotein. The provided data and experimental protocols offer a valuable resource for researchers in the field of cancer drug discovery and development. While indirect inhibitors like Atuveciclib have shown promise by targeting essential co-factors of MYC, the emergence of direct MYC inhibitors represents a significant advancement. The continued investigation and head-to-head comparison of these different classes of inhibitors will be crucial in determining the most effective therapeutic strategies for MYC-driven cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. auajournals.org [auajournals.org]
- 10. Antitumor activity of the c-Myc inhibitor KSI-3716 in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 14. esmo.org [esmo.org]
- 15. First MYC inhibitor to demonstrate safety and anti-tumour activity in a phase I first-in-human clinical trial - ecancer [ecancer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Navigating the Safe Disposal of BAY1143572: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential safety and logistical information for the proper disposal of BAY1143572, a potent and selective PTEFb/CDK9 inhibitor. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the handling and disposal of this compound should be approached with the same rigor as other potent kinase inhibitors. Based on information for similar hazardous compounds, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste. Ensure the spill area is thoroughly decontaminated.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed through a licensed hazardous waste disposal program. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. Similar kinase inhibitors are classified as very toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.[1][2]
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate solid and liquid waste into separate, compatible containers.
2. Containerization:
-
Use dedicated, leak-proof, and chemically resistant containers for collecting this compound waste.
-
Ensure containers are securely sealed to prevent accidental spills or releases.
3. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").
-
The date when the first item of waste was added to the container.
-
4. Accumulation and Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and drains to prevent accidental release into the environment.
5. Professional Disposal:
-
Once a waste container is full or ready for disposal, follow your institution's established procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Maintain a detailed log of all accumulated waste and retain copies of disposal manifests for regulatory compliance.[1]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes solubility and storage information, which is critical for safe handling and preparation for disposal.
| Parameter | Value | Source |
| Solubility | DMSO: ≥10 mg/mL | [3] |
| Water: Insoluble | [4] | |
| Ethanol: Insoluble | [4] | |
| Storage (Solid) | -20°C for up to 4 years | [3] |
| Storage (Solvent) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [5][6] |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the step-by-step workflow for the safe management of this compound waste.
Caption: this compound Hazardous Waste Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for detailed requirements.
References
Essential Safety and Operational Guide for Handling BAY1143572 (Atuveciclib)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of BAY1143572, also known as Atuveciclib. As a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), this compound requires stringent handling procedures to ensure personnel safety and maintain experimental integrity. Adherence to these guidelines is critical to minimize exposure risk and establish a safe laboratory environment.
Hazard Identification and Safety Data
While a comprehensive, publicly available safety data sheet (SDS) for this compound is not consistently provided by all vendors, its classification as a potent kinase inhibitor necessitates handling it as a hazardous compound. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Based on the safety information for potent kinase inhibitors and cytotoxic compounds, appropriate precautions must be taken.
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | Atuveciclib |
| Synonyms | This compound |
| Molecular Formula | C₁₈H₁₈FN₅O₂S |
| Molecular Weight | 387.4 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥ 128.5 mg/mL)[2] |
| GHS Classification (Assumed) | Based on similar potent kinase inhibitors, assume: - Acute Toxicity, Oral (Category 4) - Potential for serious eye damage - Potential skin irritant |
| Storage | Store at -20°C for long-term stability. |
Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory for all personnel handling this compound. The following equipment must be worn.
Handling Solid Compound (Weighing, Aliquoting):
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye Protection: ANSI Z87.1-compliant safety goggles with side shields are mandatory.
-
Face Protection: A full face shield should be worn over safety goggles to protect against splashes and aerosolized particles.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the powdered compound. All work with the solid form must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves.
-
Foot and Hair Protection: Disposable shoe covers and a hair bonnet must be worn.
Handling Solubilized Compound (Preparing Solutions, Cell Culture):
-
Gloves: Double-gloving with nitrile gloves.
-
Eye Protection: Safety goggles with side shields.
-
Body Protection: A disposable, fluid-resistant lab coat or gown.
Operational Plans
Preparation and Handling Workflow
All procedures involving the solid form of this compound must be performed in a designated area within a certified chemical fume hood to minimize the risk of inhalation and contamination.
-
Preparation: Before handling the compound, ensure the work area is clean and decontaminated. Prepare all necessary equipment, including a calibrated analytical balance, weigh paper, spatulas, and solvent vials.
-
Donning PPE: Follow the PPE donning procedure outlined in the workflow diagram below.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh paper within the fume hood. Avoid any sudden movements that could generate dust.
-
Solubilization: To create a stock solution, slowly add the desired solvent (e.g., DMSO) to the vial containing the powder. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Doffing PPE: After completing the work, follow the PPE doffing procedure outlined in the workflow diagram to prevent self-contamination.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, respirator), weigh papers, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container. These containers are typically color-coded, often purple or yellow.
-
Liquid Waste: Unused or expired stock solutions and contaminated solvents must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. DO NOT pour any liquid waste containing this compound down the drain.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a puncture-proof, labeled sharps container designated for cytotoxic/chemotherapy waste.
All cytotoxic waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste management facility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
